(2S,4R)-DS89002333
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H20ClF2N3O3 |
|---|---|
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
N-[(S)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide |
InChI |
InChI=1S/C22H20ClF2N3O3/c1-31-19-9-14-11(4-5-26-21(14)25)6-15(19)22(30)28-20(18-8-13(29)10-27-18)12-2-3-17(24)16(23)7-12/h2-7,9,13,18,20,27,29H,8,10H2,1H3,(H,28,30)/t13-,18+,20+/m1/s1 |
Clave InChI |
KALMTELCNYQBGB-MJWYBRSISA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (2S,4R)-DS89002333
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-DS89002333 is a potent and orally active small molecule inhibitor of the Protein Kinase A catalytic subunit alpha (PRKACA). It has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer that predominantly affects adolescents and young adults. The primary molecular driver of FL-HCC is a somatic gene fusion, DNAJB1-PRKACA, which results in a constitutively active chimeric protein. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and preclinical efficacy. It is intended to serve as a technical resource for researchers and drug development professionals investigating novel therapeutics for FL-HCC and other diseases driven by aberrant PKA signaling.
Core Mechanism of Action: Inhibition of the DNAJB1-PRKACA Fusion Protein
This compound exerts its therapeutic effect through the direct inhibition of the kinase activity of the DNAJB1-PRKACA fusion protein. This fusion protein is the hallmark oncogenic driver in the majority of FL-HCC cases. The fusion event leads to the loss of regulatory subunit binding, resulting in a constitutively active kinase that drives tumorigenesis.
Biochemical and Cellular Potency
This compound is a highly potent inhibitor of PRKACA. In biochemical assays, it exhibits sub-nanomolar inhibitory activity. This potency translates to the cellular context, where it effectively suppresses the phosphorylation of downstream targets of the PKA signaling pathway.
| Parameter | Value | Assay System | Reference |
| IC50 (PRKACA) | 0.3 nM | Biochemical Kinase Assay | [1] |
| IC50 (CREB Phosphorylation) | 50 nM | NIH/3T3 cells | [1] |
Signaling Pathway
The oncogenic activity of the DNAJB1-PRKACA fusion protein is mediated through the phosphorylation of a cascade of downstream effectors. A key pathway involves the inactivation of Salt-Inducible Kinases (SIKs) through phosphorylation. The inactivation of SIKs leads to the dephosphorylation and subsequent activation of the transcriptional co-activator CRTC2 (CREB-regulated transcription coactivator 2). Activated CRTC2 translocates to the nucleus and, in complex with the acetyltransferase p300, drives a pro-oncogenic transcriptional program.
By inhibiting the kinase activity of the DNAJB1-PRKACA fusion, this compound prevents the inactivation of SIKs. This allows SIKs to remain active and phosphorylate CRTC2, leading to its cytoplasmic retention and the suppression of the oncogenic transcriptional program. A key downstream marker of PRKACA activity is the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which is inhibited by this compound in a dose-dependent manner.[1]
Preclinical In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in multiple mouse xenograft models of FL-HCC. The compound has demonstrated significant efficacy in both an allograft model using NIH/3T3 cells expressing the fusion protein and in a patient-derived xenograft (PDX) model, which more closely recapitulates the human disease.
| Model | Animal | Dosing Regimen | Duration | Outcome | Reference |
| NIH/3T3-fusion allograft | Female nude mice | 12.5, 50 mg/kg, p.o., twice daily | 5 days | Exhibited anti-tumor activity without body weight loss | [1] |
| FL-HCC PDX xenograft | Female NOD SCID mice | 3, 30 mg/kg, p.o., twice daily | 22 days | Significant anti-tumor activity | [1] |
Experimental Protocols
Detailed experimental protocols for the studies specifically conducted on this compound are proprietary and not publicly available. However, this section provides representative protocols for the key types of experiments used to characterize this inhibitor.
PRKACA Kinase Inhibition Assay (Representative Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of PRKACA.
Materials:
-
Recombinant human PRKACA
-
Biotinylated peptide substrate (e.g., Kemptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or test compound)
-
Detection reagents (e.g., HTRF-based or fluorescence polarization-based)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.
-
Add the diluted compound to the assay plate.
-
Add a solution of PRKACA and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate as required by the manufacturer.
-
Read the plate on a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular CREB Phosphorylation Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of CREB, a downstream target of PRKACA, in a cellular context.
Materials:
-
NIH/3T3 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound (or test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed NIH/3T3 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total CREB antibody as a loading control.
-
Quantify the band intensities and determine the IC50 for inhibition of CREB phosphorylation.
Patient-Derived Xenograft (PDX) Model (Representative Protocol)
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a system that closely mimics the human tumor environment.
Materials:
-
Immunocompromised mice (e.g., NOD SCID)
-
Fresh tumor tissue from an FL-HCC patient
-
Surgical tools
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Obtain fresh tumor tissue from an FL-HCC patient under sterile conditions.
-
Implant a small fragment of the tumor subcutaneously into the flank of an immunocompromised mouse.
-
Monitor the mouse for tumor growth.
-
Once the tumor reaches a suitable size, passage the tumor to a cohort of mice for the efficacy study.
-
When the tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.
-
Administer this compound or vehicle orally according to the planned dosing schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Conclusion
This compound is a potent and specific inhibitor of the oncogenic DNAJB1-PRKACA fusion protein, the primary driver of fibrolamellar hepatocellular carcinoma. Its mechanism of action involves the direct inhibition of the fusion's kinase activity, leading to the suppression of a downstream signaling cascade that is critical for tumor growth. Preclinical studies have demonstrated significant anti-tumor efficacy in relevant in vivo models. These findings support the continued investigation of this compound as a potential therapeutic agent for FL-HCC. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in clinical settings.
References
The Potent and Selective PRKACA Inhibitor (2S,4R)-DS89002333: A Technical Overview
(2S,4R)-DS89002333 , an enantiomer of the parent compound DS89002333, has emerged as a highly potent and selective inhibitor of Protein Kinase A, catalytic subunit alpha (PRKACA) . This technical guide provides an in-depth analysis of its target, mechanism of action, and preclinical efficacy, with a focus on its potential therapeutic application in fibrolamellar hepatocellular carcinoma (FL-HCC). The information is tailored for researchers, scientists, and drug development professionals.
Core Target and Mechanism of Action
The primary molecular target of this compound is the catalytic subunit alpha of Protein Kinase A (PRKACA). PKA is a crucial enzyme in the signal transduction pathway of the second messenger cyclic AMP (cAMP). In many cases of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer primarily affecting adolescents and young adults, a specific chromosomal deletion leads to the formation of a DNAJB1-PRKACA fusion gene. This fusion results in a constitutively active PRKACA kinase, driving oncogenesis.
This compound acts as a potent inhibitor of this aberrant PRKACA activity. By binding to the kinase, it blocks the phosphorylation of downstream substrates, thereby interrupting the oncogenic signaling cascade initiated by the DNAJB1-PRKACA fusion protein.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of DS89002333.
| In Vitro Activity | Value | Assay Conditions | Reference |
| PRKACA Inhibition (IC50) | 0.3 nM | Biochemical Kinase Assay | [1][2] |
| CREB Phosphorylation Inhibition (IC50) | 50 nM | NIH/3T3 cells | [3] |
| In Vivo Efficacy | Model | Dosing | Outcome | Reference |
| Anti-tumor Activity | NIH/3T3-fusion allograft | 12.5, 50 mg/kg, p.o., twice daily for 5 days | Exhibited anti-tumor activity without body weight loss. | [3] |
| Anti-tumor Activity | FL-HCC Patient-Derived Xenograft (PDX) | 3, 30 mg/kg, p.o., twice daily for 22 days | Significantly inhibited tumor growth. | [3] |
Signaling Pathway
The DNAJB1-PRKACA fusion protein exerts its oncogenic effects through the dysregulation of downstream signaling pathways. A key mechanism involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). This leads to the activation of the transcriptional co-activator CRTC2, which, in complex with p300, promotes the expression of genes that drive tumor growth. This compound, by inhibiting PRKACA, is expected to restore SIK activity and suppress this oncogenic transcription program.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used to characterize PRKACA inhibitors.
PRKACA Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant PRKACA enzyme
-
Substrate peptide (e.g., LRRASLG)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound or other test compounds
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 384-well plate, add the test compound, PRKACA enzyme, and substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
NIH/3T3 cells expressing the DNAJB1-PRKACA fusion
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
CREB Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation status of CREB, a downstream target of PRKACA, as a marker of intracellular kinase activity.
Materials:
-
NIH/3T3 cells
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture NIH/3T3 cells and treat with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD SCID)
-
FL-HCC patient-derived xenograft (PDX) tissue or cells
-
This compound formulation for oral administration
Procedure:
-
Implant FL-HCC PDX tissue or cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound or vehicle orally according to the specified dosing schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Conclusion
This compound is a potent and selective inhibitor of PRKACA with promising preclinical activity in models of fibrolamellar hepatocellular carcinoma. Its ability to target the constitutively active DNAJB1-PRKACA fusion protein provides a strong rationale for its further development as a potential therapeutic agent for this rare and aggressive cancer. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other PRKACA inhibitors.
References
(2S,4R)-DS89002333: A Technical Guide to its PRKACA Inhibition Profile
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potent and orally active PRKACA inhibitor, (2S,4R)-DS89002333. This document provides a detailed overview of its inhibitory activity, experimental protocols for its assessment, and the underlying signaling pathways.
Quantitative Inhibition Profile
This compound is the active enantiomer of the potent PRKACA inhibitor DS89002333.[1] The following table summarizes the key quantitative data regarding its inhibitory activity against Protein Kinase A, catalytic subunit alpha (PRKACA).
| Assay Type | Parameter | Value | Cell Line/System | Notes |
| Biochemical Assay | IC50 | 0.3 nM | Purified Enzyme | Represents the concentration required for 50% inhibition of PRKACA kinase activity in a cell-free system.[2][3] |
| Cellular Assay | IC50 | 50 nM | NIH/3T3 cells | Represents the concentration required for 50% inhibition of CREB phosphorylation, a downstream target of PRKACA.[3] |
PRKACA Signaling Pathway
Protein Kinase A (PKA) is a key enzyme in the cyclic AMP (cAMP) signaling pathway, playing a crucial role in various cellular processes.[4][5] The catalytic subunit, PRKACA, is responsible for phosphorylating downstream substrates.[6] The canonical activation of PRKACA is initiated by the binding of cAMP to the regulatory subunits of the PKA holoenzyme, leading to the dissociation and activation of the catalytic subunits.[5][7] Activated PRKACA then phosphorylates a multitude of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which in turn regulates gene expression.[3]
Experimental Protocols: PRKACA Inhibition Assay
The following section details a representative methodology for determining the in vitro inhibitory activity of compounds against PRKACA. This protocol is a composite based on established kinase assay principles, such as those employing a peptide substrate like Kemptide and detecting activity through radiometric or luminescence-based methods.
Objective:
To quantify the half-maximal inhibitory concentration (IC50) of this compound against PRKACA.
Materials:
-
Recombinant human PRKACA enzyme
-
Adenosine-5'-triphosphate (ATP)
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Reagent (for luminescence assay)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)[10]
-
This compound
-
Assay plates (e.g., 96-well or 384-well)
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or a luminometer (for luminescence assay)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound stock to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a master mix containing the kinase reaction buffer, PRKACA enzyme, and the PKA substrate peptide.
-
-
Assay Plate Setup:
-
Add a small volume of the diluted this compound or vehicle control (e.g., DMSO) to the wells of the assay plate.
-
Add the kinase reaction mixture to each well.
-
Allow the plate to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution (containing a tracer amount of [γ-³²P]ATP for the radiometric assay).
-
Add the ATP solution to each well to start the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
For Radiometric Assay:
-
Stop the reaction by adding a solution like trichloroacetic acid (TCA).[9]
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
For Luminescence Assay (e.g., ADP-Glo™):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing light.
-
Measure the luminescence signal using a luminometer.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The general workflow for a kinase inhibition assay is a multi-step process designed to accurately measure the effect of a test compound on the activity of a target kinase.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. DS89002333 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. PRKACA - Wikipedia [en.wikipedia.org]
- 7. Protein kinase A catalytic subunit isoform PRKACA; history, function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Technical Guide: (2S,4R)-DS89002333, a Potent Inhibitor of the Oncogenic DNAJB1-PRKACA Fusion Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-DS89002333 is the enantiomer of DS89002333, a novel, orally active, and highly potent small molecule inhibitor of the protein kinase A catalytic subunit alpha (PRKACA).[1][2] The parent compound, DS89002333, has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer primarily affecting adolescents and young adults.[3][4] The primary molecular driver of FL-HCC is a characteristic chromosomal deletion that results in the fusion of the DNAJB1 and PRKACA genes, creating an oncogenic fusion protein, DNAJB1-PRKACA.[3] This guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data for this compound and its parent compound, DS89002333.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with defined stereochemistry at the 2 and 4 positions of the pyrrolidinyl moiety.
Chemical Structure:
Molecular Formula: C₂₂H₂₀ClF₂N₃O₃[2]
Molecular Weight: 447.86 g/mol [2]
Mechanism of Action
The DNAJB1-PRKACA fusion protein exhibits constitutive kinase activity, leading to aberrant phosphorylation of downstream targets and driving tumor growth. DS89002333 directly inhibits the catalytic activity of the PRKACA component of this fusion protein.
Recent studies have elucidated the key downstream signaling pathway of the DNAJB1-PRKACA fusion. The fusion kinase phosphorylates and inactivates Salt-Inducible Kinases (SIKs), which are tumor suppressors. The inactivation of SIKs leads to the dephosphorylation and activation of the transcriptional coactivator CRTC2 (CREB-regulated transcription coactivator 2). Activated CRTC2 then translocates to the nucleus, where it complexes with transcription factors such as CREB (cAMP response element-binding protein) to drive the expression of genes that promote cell proliferation and survival.
This compound, by inhibiting the DNAJB1-PRKACA kinase, is expected to restore SIK activity, leading to the inactivation of CRTC2 and the suppression of oncogenic gene expression.
Preclinical Data
The following tables summarize the available quantitative data for DS89002333.
Table 1: In Vitro Activity
| Assay | Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Kinase Inhibition | DS89002333 | PRKACA | 0.3 | - | [1] |
| CREB Phosphorylation | DS89002333 | Intracellular PRKACA activity | 50 | NIH/3T3 | [1] |
| CREB Phosphorylation | DS01080522 (related compound) | Intracellular PRKACA activity | 66 | NIH/3T3 | [5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Model | Compound | Dosing Regimen | Outcome | Reference |
| NIH/3T3-fusion allograft | DS89002333 | 12.5, 50 mg/kg, p.o., twice daily for 5 days | Anti-tumor activity without body weight loss | [1] |
| FL-HCC Patient-Derived Xenograft (PDX) | DS89002333 | 3, 30 mg/kg, p.o., twice daily for 22 days | Significant tumor inhibition | [1] |
Experimental Protocols
The following are generalized protocols for the key experiments cited. Specific details may vary based on the original research publication.
1. PRKACA Kinase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the PRKACA enzyme.
-
Methodology:
-
A reaction mixture is prepared containing the PRKACA enzyme, a specific peptide substrate (e.g., Kemptide or a CREB-derived peptide), and the test compound (this compound) at various concentrations.
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unphosphorylated substrate and ATP. This can be achieved by blotting onto phosphocellulose paper followed by washing, or by using specific antibodies in an ELISA format.
-
The amount of phosphorylated substrate is quantified, typically by scintillation counting for radiolabeled assays or colorimetric/fluorometric detection for ELISA-based assays.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Cellular CREB Phosphorylation Assay
-
Principle: This assay determines the ability of a compound to inhibit the intracellular activity of PRKACA by measuring the phosphorylation of its downstream target, CREB.
-
Methodology:
-
Cells (e.g., NIH/3T3) are cultured and then treated with various concentrations of the test compound for a specified duration.
-
The cells are then stimulated to activate the PKA pathway (e.g., using forskolin to increase intracellular cAMP levels).
-
After stimulation, the cells are lysed to extract proteins.
-
The levels of phosphorylated CREB (at Serine 133) and total CREB are measured using Western blotting or a specific ELISA.
-
For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phospho-CREB and total CREB.
-
The band intensities are quantified, and the ratio of phospho-CREB to total CREB is calculated to determine the extent of inhibition.
-
The IC₅₀ value is determined from the dose-response curve.
-
3. Fibrolamellar Hepatocellular Carcinoma (FL-HCC) Patient-Derived Xenograft (PDX) Model
-
Principle: This in vivo model assesses the anti-tumor efficacy of a compound in a system that closely mimics the human tumor environment.
-
Methodology:
-
Fresh tumor tissue from an FL-HCC patient is obtained during surgery.
-
The tumor tissue is implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID).
-
Once the tumors are established and have reached a certain size, the mice are randomized into treatment and control groups.
-
The test compound (this compound) is administered to the treatment group according to a specific dosing schedule (e.g., orally, twice daily). The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., with calipers) throughout the study. The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., histology, biomarker analysis).
-
The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
-
Conclusion
This compound and its parent compound, DS89002333, represent a promising targeted therapeutic strategy for fibrolamellar hepatocellular carcinoma. The high potency and specificity for the DNAJB1-PRKACA fusion kinase, coupled with demonstrated in vivo efficacy, underscore the potential of this compound class for clinical development. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term safety of this compound is warranted. The detailed information provided in this guide serves as a valuable resource for researchers and drug development professionals working on novel therapies for FL-HCC and other kinase-driven cancers.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Identification of Novel Therapeutic Targets for Fibrolamellar Carcinoma Using Patient Derived Xenografts and Direct from Patient Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Advances in the Treatment of Fibrolamellar Carcinoma of Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on (2S,4R)-DS89002333, a Potent Inhibitor of the Oncogenic DNAJB1-PRKACA Fusion in Fibrolamellar Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrolamellar carcinoma (FLC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults. The discovery of a recurrent, somatic, 400-kb deletion on chromosome 19, resulting in the fusion of the DNAJB1 and PRKACA genes, has identified the key oncogenic driver in the majority of FLC cases. The resulting chimeric protein, DNAJB1-PRKACA, exhibits constitutive kinase activity, leading to aberrant downstream signaling and tumor growth. This technical guide provides a comprehensive overview of the DNAJB1-PRKACA fusion and the preclinical characterization of (2S,4R)-DS89002333, a potent and selective small molecule inhibitor of PRKACA. This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for the evaluation of this compound and its target.
The DNAJB1-PRKACA Fusion: The Oncogenic Driver of Fibrolamellar Carcinoma
The DNAJB1-PRKACA fusion protein is the hallmark of FLC. The fusion joins the N-terminal J-domain of DNAJB1 to the catalytic domain of PRKACA, the catalytic subunit of Protein Kinase A (PKA). This fusion results in a constitutively active kinase that is no longer regulated by cyclic AMP (cAMP).
Signaling Pathway
The DNAJB1-PRKACA fusion kinase drives tumorigenesis through the dysregulation of downstream signaling pathways. A key mechanism involves the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs). The inactivation of SIKs leads to the dephosphorylation and activation of the transcriptional co-activator CRTC2 (CREB-regulated transcription coactivator 2). Activated CRTC2 translocates to the nucleus, where it complexes with CREB (cAMP response element-binding protein) and the histone acetyltransferase p300. This complex drives the expression of genes involved in cell proliferation, survival, and metabolism, ultimately promoting tumor growth.
This compound: A Potent and Orally Active PRKACA Inhibitor
This compound is a novel, potent, and orally active inhibitor of the protein kinase A catalytic subunit alpha (PRKACA). It has demonstrated significant anti-tumor activity in preclinical models of FLC expressing the DNAJB1-PRKACA fusion gene.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC50 (nM) | Reference |
| PRKACA | Biochemical Kinase Assay | 0.3 | [2] |
| p-CREB (S133) | Cellular Assay (NIH/3T3 cells) | 50 | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Dosing | Duration | Tumor Growth Inhibition (TGI) | Reference |
| NIH/3T3-fusion allograft | 12.5 mg/kg, p.o., BID | 5 days | Exhibited anti-tumor activity without body weight loss | [3] |
| NIH/3T3-fusion allograft | 50 mg/kg, p.o., BID | 5 days | Exhibited anti-tumor activity without body weight loss | [3] |
| FLC PDX model | 3 mg/kg, p.o., BID | 22 days | Significant anti-tumor activity | [3] |
| FLC PDX model | 30 mg/kg, p.o., BID | 22 days | Significant anti-tumor activity with transient body weight loss | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and the DNAJB1-PRKACA fusion.
In Vitro PRKACA Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction using the ADP-Glo™ Kinase Assay (Promega).[4]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
Recombinant human PRKACA
-
Kemptide (LRRASLG) substrate
-
This compound
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Prepare a solution of PRKACA in kinase buffer.
-
Prepare a solution of Kemptide substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle control.
-
Add 2.5 µL of the PRKACA enzyme solution.
-
Initiate the reaction by adding 5 µL of the Kemptide/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Cellular Phospho-CREB (S133) Western Blot Assay
This protocol describes the detection of phosphorylated CREB at serine 133 in cell lysates by Western blotting to assess the cellular activity of PRKACA inhibitors.
Materials:
-
NIH/3T3 cells expressing DNAJB1-PRKACA
-
This compound
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific, Cat. No. 89900)
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific, Cat. No. 78440)
-
BCA Protein Assay Kit (Thermo Fisher Scientific, Cat. No. 23225)
-
Laemmli Sample Buffer (Bio-Rad, Cat. No. 1610747)
-
Primary Antibody: Phospho-CREB (Ser133) (87G3) Rabbit mAb (Cell Signaling Technology, #9198)[5]
-
Secondary Antibody: Anti-rabbit IgG, HRP-linked Antibody (Cell Signaling Technology, #7074)
-
Clarity™ Western ECL Substrate (Bio-Rad, Cat. No. 1705061)
Procedure:
-
Cell Culture and Treatment:
-
Plate NIH/3T3-DNAJB1-PRKACA cells and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0.001 to 10 µM) for 30 minutes.[3]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
-
Western Blotting:
-
Denature protein samples in Laemmli buffer at 95°C for 5 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-CREB (S133) primary antibody (1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
FLC cells or cells overexpressing DNAJB1-PRKACA
-
This compound
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Reagents and equipment for Western blotting (as in section 3.2)
-
Primary Antibody: Anti-PRKACA antibody
Procedure:
-
Cell Treatment:
-
Treat cells with a saturating concentration of this compound or vehicle control for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 2-3°C increments).
-
Heat the tubes in a thermal cycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Analyze the amount of soluble PRKACA in the supernatant by Western blotting.
-
Quantify the band intensities and normalize to the signal at the lowest temperature.
-
Plot the percentage of soluble protein against temperature to generate melt curves and determine the thermal shift (ΔTagg).
-
In Vivo Tumor Growth Inhibition in a Patient-Derived Xenograft (PDX) Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in an FLC patient-derived xenograft (PDX) model.
Materials:
-
FLC PDX model (e.g., LI5132)[6]
-
Immunodeficient mice (e.g., NOD-SCID)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation and Growth:
-
Subcutaneously implant FLC PDX tumor fragments into the flanks of immunodeficient mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control orally, twice daily (BID), at the desired dose levels (e.g., 3 and 30 mg/kg).[3]
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor body weight as an indicator of toxicity.
-
Continue treatment for a predetermined duration (e.g., 22 days) or until tumors in the control group reach a specified size.[3]
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Conclusion
The DNAJB1-PRKACA fusion protein represents a key therapeutic target in fibrolamellar carcinoma. This compound is a potent and selective inhibitor of PRKACA that has demonstrated significant preclinical anti-tumor activity in FLC models. The experimental protocols detailed in this guide provide a framework for the further investigation of this and other compounds targeting the DNAJB1-PRKACA oncogenic pathway. These methodologies are essential for advancing our understanding of FLC biology and for the development of novel therapeutic strategies for this devastating disease.
References
- 1. kinaselogistics.com [kinaselogistics.com]
- 2. DS89002333 - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Phospho-CREB (Ser133) (87G3) Rabbit Monoclonal Antibody (#9198) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 6. crownbio.com [crownbio.com]
The Role of (2S,4R)-DS89002333 in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4R)-DS89002333 is a potent, orally active small molecule inhibitor of the protein kinase A catalytic subunit alpha (PRKACA). This document provides a comprehensive technical overview of its mechanism of action, its role in cell signaling, and the experimental methodologies used to characterize its activity. This compound has demonstrated significant anti-tumor effects in preclinical models of Fibrolamellar Hepatocellular Carcinoma (FL-HCC), a rare liver cancer driven by a specific gene fusion involving PRKACA. This guide will detail the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and visualizations of the signaling pathways it modulates.
Introduction
Fibrolamellar Hepatocellular Carcinoma (FL-HCC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults.[1] A defining molecular characteristic of most FL-HCC tumors is the presence of a somatic deletion that results in a fusion of the DNAJB1 gene to the PRKACA gene.[1] This DNAJB1-PRKACA fusion gene produces a chimeric protein with constitutive (unregulated) protein kinase A (PKA) activity.[2][3] This aberrant kinase activity is a key driver of tumorigenesis in FL-HCC.[2][3]
This compound has emerged as a promising therapeutic agent that directly targets this oncogenic driver. By potently and selectively inhibiting the catalytic activity of PRKACA, this compound effectively blocks the downstream signaling pathways that promote cancer cell growth and survival.[1][4][5]
Mechanism of Action and Signaling Pathway
The primary molecular target of this compound is the catalytic subunit of Protein Kinase A (PKA), PRKACA. In FL-HCC, the DNAJB1-PRKACA fusion protein leads to uncontrolled PKA signaling. A critical downstream effect of this constitutive PKA activity is the phosphorylation and subsequent inactivation of Salt-Inducible Kinases (SIKs).[3][6]
The inactivation of SIKs has a profound impact on gene expression. Normally, SIKs phosphorylate and thereby inhibit the transcriptional coactivator CRTC2 (CREB-regulated transcription coactivator 2). When SIKs are inactivated by the DNAJB1-PRKACA fusion protein, CRTC2 is no longer suppressed. It can then translocate to the nucleus and, in conjunction with the acetyltransferase p300, activate the transcription of genes that drive cell proliferation and survival.[3][6]
This compound intervenes at the apex of this pathway by directly inhibiting the kinase activity of the DNAJB1-PRKACA fusion protein. This restores the activity of SIKs, leading to the inhibition of CRTC2 and the suppression of oncogenic gene expression.
References
Investigating Novel PRKACA Inhibitors: A Technical Guide to (2S,4R)-DS89002333
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel and potent Protein Kinase A catalytic subunit alpha (PRKACA) inhibitor, (2S,4R)-DS89002333. The discovery of the oncogenic DNAJB1-PRKACA fusion protein in the majority of fibrolamellar hepatocellular carcinoma (FL-HCC) cases has highlighted PRKACA as a critical therapeutic target.[1][2] This document details the preclinical data for this compound and other novel PRKACA inhibitors, outlines key experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Novel PRKACA Inhibitors
The following tables summarize the available quantitative data for this compound and the comparable novel PRKACA inhibitor, BLU-2864, facilitating a clear comparison of their potency and efficacy.
Table 1: In Vitro Potency of Novel PRKACA Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| DS89002333 | PRKACA | 0.3 | Biochemical Kinase Assay | [2][3][4][5] |
| This compound | PRKACA | Not explicitly stated, enantiomer of DS89002333 | - | [6] |
| BLU-2864 | PRKACA | 0.3 | Biochemical Kinase Assay | [1][7] |
Table 2: Cellular and In Vivo Activity of Novel PRKACA Inhibitors
| Compound | Model System | Assay | Endpoint | Results | Reference |
| DS89002333 | NIH/3T3 cells | Western Blot | CREB Phosphorylation | Dose-dependent inhibition | [3] |
| DS89002333 | NIH/3T3-fusion allograft mice | Tumor Growth Inhibition | Anti-tumor activity | Exhibited anti-tumor activity without body weight loss (12.5, 50 mg/kg, p.o., twice daily for 5 days) | [3] |
| DS89002333 | FL-HCC Patient-Derived Xenograft (PDX) mice | Tumor Growth Inhibition | Significant anti-tumor activity | Significant anti-tumor activity (3, 30 mg/kg, p.o., twice daily for 22 days) | [3] |
| BLU-2864 | FL-HCC cells | HTRF Assay | VASP Phosphorylation (Ser157) | IC50 ≤ 50 nM | [8] |
| BLU-2864 | FL-HCC cells | Cell-based Assay | Doxycycline-induced DNAJB1-PRKACA expression | IC50 ≤ 1 nM | [8] |
| BLU-2864 | FL-HCC cancer xenograft mice | Tumor Growth Inhibition | Tumor growth inhibition | 45.3% - 48.5% inhibition (30 and 75 mg/kg, p.o., once daily for 34 days) | [1][7] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the experimental approach to characterizing novel PRKACA inhibitors, the following diagrams are provided.
DNAJB1-PRKACA Signaling Pathway in Fibrolamellar Hepatocellular Carcinoma
The DNAJB1-PRKACA fusion protein leads to constitutive activation of the PKA signaling pathway, a key driver in FL-HCC. This pathway involves the phosphorylation of downstream targets that regulate gene expression and promote cell proliferation.
Experimental Workflow for PRKACA Inhibitor Characterization
The evaluation of a novel PRKACA inhibitor like this compound follows a structured workflow from initial biochemical screening to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the core experimental protocols for the characterization of novel PRKACA inhibitors.
PRKACA Biochemical Kinase Assay
This protocol is designed to determine the in vitro potency (IC50) of a test compound against purified PRKACA enzyme.
Materials:
-
Recombinant human PRKACA enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Peptide substrate (e.g., Kemptide)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 50 nL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the PRKACA enzyme and the peptide substrate in kinase buffer to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Phospho-VASP (Ser157) HTRF Assay
This cell-based assay measures the inhibition of PRKACA-mediated phosphorylation of Vasodilator-stimulated phosphoprotein (VASP) at Serine 157.
Materials:
-
FL-HCC cell line (e.g., expressing DNAJB1-PRKACA)
-
Cell culture medium
-
Test compound
-
HTRF Phospho-VASP (Ser157) assay kit
-
96-well cell culture plates
-
HTRF-compatible plate reader
Procedure:
-
Seed the FL-HCC cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the diluted compound or vehicle control for a specified time (e.g., 2 hours).
-
Lyse the cells using the lysis buffer provided in the HTRF kit.
-
Transfer the cell lysates to a 384-well detection plate.
-
Add the HTRF antibody reagents (anti-VASP-d2 and anti-phospho-VASP(Ser157)-Eu3+ cryptate) to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol.
-
Read the HTRF signal at 665 nm and 620 nm on a compatible plate reader.
-
Calculate the HTRF ratio and determine the IC50 value for the inhibition of VASP phosphorylation.
Fibrolamellar Hepatocellular Carcinoma (FL-HCC) Patient-Derived Xenograft (PDX) Model
This in vivo model is used to assess the anti-tumor efficacy of novel PRKACA inhibitors in a more clinically relevant setting.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Fresh tumor tissue from an FL-HCC patient
-
Surgical tools
-
Test compound formulated for oral administration
-
Vehicle control
Procedure:
-
Obtain fresh tumor tissue from a consenting FL-HCC patient under sterile conditions.
-
Implant a small fragment (e.g., 3x3 mm) of the tumor tissue subcutaneously into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., once or twice daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Conclusion
This compound is a potent and promising inhibitor of PRKACA with demonstrated in vitro and in vivo activity against models of fibrolamellar hepatocellular carcinoma. Its high potency, comparable to other novel inhibitors like BLU-2864, underscores the potential of targeting the constitutively active DNAJB1-PRKACA fusion protein in this rare and aggressive cancer. Further investigation, including comprehensive selectivity profiling and clinical evaluation, is warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development of novel PRKACA inhibitors for the treatment of FL-HCC and other diseases driven by aberrant PKA signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DS89002333 - Immunomart [immunomart.com]
- 5. DS89002333 - Immunomart [immunomart.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
(2S,4R)-DS89002333: A Targeted Approach for Fibrolamellar Hepatocellular Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fibrolamellar hepatocellular carcinoma (FL-HCC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults, and notably, it arises in individuals without underlying liver disease.[1][2] A defining molecular characteristic of FL-HCC is a specific chromosomal deletion that results in the formation of a DNAJB1-PRKACA fusion gene.[3][4] This fusion event leads to the constitutive activation of the protein kinase A (PKA) signaling pathway, a key driver of tumorigenesis in this cancer.[2][3] (2S,4R)-DS89002333 is a potent and orally active inhibitor of the catalytic subunit of PKA (PRKACA), representing a promising targeted therapeutic strategy for FL-HCC.[1][5][6] Preclinical studies have demonstrated its ability to inhibit the growth of FL-HCC cells both in laboratory settings and in animal models.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Mechanism of Action and Preclinical Efficacy
This compound exerts its anti-tumor effects by directly targeting the aberrantly activated PKA signaling pathway in FL-HCC. The DNAJB1-PRKACA fusion protein leads to uncontrolled kinase activity, which drives cancer cell growth and survival.[2] this compound is a highly potent inhibitor of PRKACA, with a demonstrated ability to suppress this oncogenic signaling.
In Vitro Activity
In biochemical assays, DS89002333 demonstrated potent inhibition of PRKACA with a half-maximal inhibitory concentration (IC50) in the nanomolar range. This potent activity translates to cellular models, where it effectively inhibits the phosphorylation of downstream targets of PKA, such as CREB (cAMP response element-binding protein).
| Assay | Parameter | Value | Cell Line/System |
| PRKACA Inhibition | IC50 | 0.3 nM | Biochemical Assay |
| CREB Phosphorylation Inhibition | IC50 | 50 nM | NIH/3T3 cells |
| Quantitative data on the in vitro activity of DS89002333.[1][7] |
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of DS89002333 has been evaluated in two key preclinical models of FL-HCC: an allograft model using NIH/3T3 cells engineered to express the DNAJB1-PRKACA fusion gene, and a patient-derived xenograft (PDX) model, which more closely mimics the human disease.
In the NIH/3T3-fusion allograft model, oral administration of DS89002333 resulted in anti-tumor activity without causing weight loss in the animals.[7] More significantly, in an FL-HCC PDX model, DS89002333 demonstrated significant tumor growth inhibition.[1][7] While a temporary loss of body weight was observed at the higher dose, it was reversible with continued treatment.[7]
| Model Type | Animal Model | Dosage and Administration | Treatment Duration | Observed Outcome |
| Allograft | Female nude mice with NIH/3T3-fusion cells | 12.5, 50 mg/kg, oral, twice daily | 5 days | Exhibited anti-tumor activity with no body weight loss.[7] |
| Patient-Derived Xenograft (PDX) | Female NOD SCID mice | 3, 30 mg/kg, oral, twice daily | 22 days | Significant tumor inhibition. Temporary body weight loss at 30 mg/kg, which resolved with continued dosing.[7] |
| Summary of in vivo preclinical studies of DS89002333 in FL-HCC models.[7] |
Signaling Pathway and Experimental Workflow
The central role of the DNAJB1-PRKACA fusion in driving FL-HCC provides a clear therapeutic target. The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating inhibitors like this compound.
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. fibrofoundation.org [fibrofoundation.org]
- 4. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model [agris.fao.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. scilit.com [scilit.com]
- 7. medchemexpress.com [medchemexpress.com]
Enantiomer Specificity of DS89002333: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS89002333 has emerged as a potent inhibitor of the protein kinase cAMP-activated catalytic subunit alpha (PRKACA), a key therapeutic target in fibrolamellar hepatocellular carcinoma (FL-HCC). This technical guide provides a comprehensive overview of the enantiomer specificity of DS89002333, its mechanism of action, and the experimental protocols used to characterize its activity. While specific quantitative data comparing the pharmacological activity of the individual enantiomers of DS89002333 is not publicly available, this document synthesizes the known information regarding the active enantiomer and outlines the standard methodologies for assessing enantioselectivity.
Introduction
Fibrolamellar hepatocellular carcinoma (FL-HCC) is a rare and aggressive liver cancer primarily affecting adolescents and young adults.[1] A hallmark of FL-HCC is a specific genetic deletion that results in the fusion of the DNAJB1 and PRKACA genes, creating a constitutively active chimeric kinase.[1] This fusion protein is a primary driver of oncogenesis in FL-HCC, making it a critical target for therapeutic intervention.
DS89002333 is a novel, orally active, and potent inhibitor of PRKACA.[2][3] It has demonstrated significant anti-tumor activity in preclinical models of FL-HCC.[1][4] As a chiral molecule, understanding the stereochemistry and the differential activity of its enantiomers is crucial for its development as a therapeutic agent. One of the enantiomers, referred to as DS89002333, is known to be highly active, while the activity of its counterpart, (2S,4R)-DS89002333, has not been disclosed in publicly available literature.[2][5]
Mechanism of Action and Signaling Pathway
DS89002333 exerts its therapeutic effect by inhibiting the kinase activity of PRKACA. In FL-HCC, the DNAJB1-PRKACA fusion protein leads to the uncontrolled phosphorylation of downstream substrates, promoting cell growth and proliferation. A key substrate of PRKACA is the cAMP-responsive element-binding protein (CREB). Phosphorylation of CREB at serine 133 is a critical step in activating its transcriptional activity.
DS89002333 inhibits the phosphorylation of CREB in a dose-dependent manner.[3] By blocking this key step in the signaling cascade, DS89002333 effectively mitigates the oncogenic signaling driven by the DNAJB1-PRKACA fusion protein.
Enantiomer Specificity
The stereochemistry of a drug can have a profound impact on its pharmacological properties. Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, have a different activity, or contribute to off-target effects and toxicity.
DS89002333 has been identified as the potent enantiomer with a reported IC50 of 0.3 nM for PRKACA.[2][3] The other enantiomer is designated as this compound.[2][5] A comprehensive understanding of the enantiomer specificity requires a quantitative comparison of the biological activity of both enantiomers.
Quantitative Data
A critical aspect of characterizing enantiomer specificity is the direct comparison of the inhibitory potency of each enantiomer against the target enzyme. The following table summarizes the known and unknown quantitative data for the enantiomers of DS89002333.
| Compound | Target | IC50 (nM) | Data Source |
| DS89002333 | PRKACA | 0.3 | MedChemExpress, Citing Toyota et al., 2022 |
| This compound | PRKACA | Not Publicly Available | - |
Table 1: Inhibitory Potency of DS89002333 Enantiomers against PRKACA.
Experimental Protocols
The determination of the enantiomer specificity of a kinase inhibitor like DS89002333 involves a series of in vitro assays. The following sections describe the likely methodologies employed.
In Vitro Kinase Assay
The primary method for determining the inhibitory potency (IC50) of a compound against its target kinase is an in vitro kinase assay.
Objective: To measure the concentration-dependent inhibition of PRKACA kinase activity by each enantiomer of DS89002333.
Principle: A recombinant PRKACA enzyme is incubated with a specific substrate (e.g., a peptide containing the CREB phosphorylation site) and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then quantified, and the effect of the inhibitor on this reaction is measured.
Generalized Protocol:
-
Reagents and Materials:
-
Recombinant human PRKACA enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate peptide (e.g., biotinylated CREBtide)
-
DS89002333 and this compound enantiomers, serially diluted
-
Detection reagents (e.g., anti-phospho-CREB antibody, HTRF reagents, or similar)
-
Microplates (e.g., 384-well)
-
-
Procedure:
-
Add the kinase buffer to the wells of the microplate.
-
Add the serially diluted enantiomers to the respective wells.
-
Add the PRKACA enzyme to all wells (except for negative controls).
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for signal development.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to the uninhibited control.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cellular Assay: CREB Phosphorylation
To confirm that the in vitro kinase inhibition translates to cellular activity, a CREB phosphorylation assay is typically performed.
Objective: To measure the ability of each enantiomer of DS89002333 to inhibit the phosphorylation of CREB in a cellular context.
Principle: Cells that express the target kinase (e.g., FL-HCC cells or engineered cell lines) are treated with the inhibitor. The level of phosphorylated CREB is then measured, typically using an antibody-based detection method such as an ELISA or Western blotting.
Generalized Protocol (ELISA-based):
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of each enantiomer for a specified time (e.g., 1-2 hours).
-
Lyse the cells to release the cellular proteins.
-
-
Detection of Phospho-CREB:
-
The cell lysates are transferred to an ELISA plate pre-coated with a capture antibody for total CREB.
-
A detection antibody specific for phospho-CREB (Ser133) is added.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
A substrate is added, and the resulting colorimetric or fluorescent signal is measured.
-
-
Data Analysis:
-
The signal is normalized to the total amount of CREB or total protein concentration.
-
The IC50 value for the inhibition of CREB phosphorylation is determined by plotting the normalized signal against the inhibitor concentration.
-
Conclusion
DS89002333 is a highly potent inhibitor of PRKACA, the kinase implicated in the pathogenesis of fibrolamellar hepatocellular carcinoma. While the available data highlights the significant activity of one enantiomer, a complete understanding of its enantiomeric specificity is hampered by the lack of publicly available quantitative data for its counterpart, this compound. The experimental protocols outlined in this guide represent the standard methodologies for characterizing the enantioselectivity of kinase inhibitors. Further studies disclosing the comparative pharmacology of both enantiomers are necessary for a full assessment of the therapeutic potential and safety profile of DS89002333.
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
Preliminary Efficacy of (2S,4R)-DS89002333: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-DS89002333 is a potent, orally active small molecule inhibitor of the protein kinase A catalytic subunit alpha (PRKACA).[1][2][3] Preliminary studies have demonstrated its potential as a therapeutic agent for fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer predominantly affecting adolescents and young adults.[1][4] This aggressive cancer is characterized by a specific gene fusion, DNAJB1-PRKACA, which results in a constitutively active kinase that drives tumor growth.[1][4] This document provides a technical summary of the initial efficacy data for this compound, details the relevant signaling pathways, and outlines the experimental methodologies employed in these early-stage studies.
Core Efficacy Data
The preliminary data for this compound underscores its high potency against its target and its anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma.
In Vitro Potency
This compound has been shown to be a highly potent inhibitor of PRKACA.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | PRKACA | Kinase Inhibition Assay | 0.3 |
Note: Specific cell-based growth inhibition data (e.g., GI50) from the primary publication by Toyota A, et al. were not publicly available at the time of this review.
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor effects of this compound in mouse models of FL-HCC.
| Model Type | Dosing Regimen | Duration | Outcome |
| NIH/3T3-fusion allograft | 12.5, 50 mg/kg, p.o., twice daily | 5 days | Exhibited anti-tumor activity with no reported body weight loss.[2] |
| FL-HCC Patient-Derived Xenograft (PDX) | 3, 30 mg/kg, p.o., twice daily | 22 days | Demonstrated significant anti-tumor activity.[2] |
Note: The specific percentage of tumor growth inhibition from the primary publication by Toyota A, et al. was not publicly available. For context, other selective PRKACA inhibitors, BLU0588 and BLU2864, have shown tumor growth inhibition of approximately 45-48% in an FL-HCC PDX model at a 30 mg/kg once-daily oral dose.[5]
Signaling Pathway and Mechanism of Action
The oncogenic driver in the majority of FL-HCC cases is a fusion protein, DNAJB1-PRKACA, which leads to uncontrolled kinase activity. This compound exerts its therapeutic effect by directly inhibiting this aberrant kinase activity.
Experimental Protocols
While the full detailed protocols from the primary study on this compound are not publicly available, the following sections describe standard methodologies for the key experiments conducted.
PRKACA Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against the PRKACA enzyme.
General Protocol:
-
Reagents: Recombinant human PRKACA enzyme, a suitable peptide substrate (e.g., a fluorescently labeled kemptide), ATP, and the test compound (this compound) at various concentrations.
-
Procedure: The kinase reaction is initiated by mixing the PRKACA enzyme with the peptide substrate and a concentration gradient of the inhibitor in a buffer solution. The reaction is started by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is measured after a set incubation period. This can be done using various methods, such as mobility shift microfluidic electrophoresis or immunoassays that detect the phosphorylated substrate.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells, particularly those expressing the DNAJB1-PRKACA fusion.
General Protocol:
-
Cell Culture: FL-HCC patient-derived cells or engineered cell lines expressing the DNAJB1-PRKACA fusion are cultured in appropriate media.
-
Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a metabolic assay, such as the MTT or CellTiter-Glo® assay, which quantifies the metabolic activity of living cells.
-
Data Analysis: The results are normalized to the vehicle-treated control cells to determine the percentage of growth inhibition. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a model that closely mimics human tumors.
General Protocol:
-
Model Establishment: Fresh tumor tissue from an FL-HCC patient is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID). The tumors are allowed to grow and are then passaged to create a cohort of mice with established tumors.
-
Treatment Initiation: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Tumor Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated group to the control group.
Conclusion
The preliminary findings for this compound are promising, highlighting its potent and specific inhibition of the PRKACA kinase and its significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma. These initial results strongly support the continued investigation of this compound as a potential targeted therapy for this rare and challenging cancer. Further studies are warranted to fully elucidate its efficacy, safety profile, and pharmacokinetic/pharmacodynamic properties to pave the way for potential clinical development.
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model [agris.fao.org]
- 5. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for (2S,4R)-DS89002333: In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,4R)-DS89002333, also known as DS89002333, is a potent and orally active inhibitor of protein kinase cAMP-activated catalytic subunit alpha (PRKACA).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer characterized by the presence of the DNAJB1-PRKACA fusion gene.[4] This document provides detailed protocols for key in vitro experiments to characterize the activity of this compound, including a biochemical kinase inhibition assay and a cell-based functional assay measuring the inhibition of CREB phosphorylation.
Data Presentation
The following table summarizes the in vitro inhibitory activities of this compound against its target, PRKACA, and its effect on a downstream signaling event.
| Assay Type | Target/Endpoint | Value | Cell Line (for cell-based assay) | Reference |
| Biochemical Kinase Assay | PRKACA | IC50: 0.3 nM | N/A | [1][2][3] |
| Cell-Based Phosphorylation Assay | Phospho-CREB | IC50: 50 nM | NIH/3T3 | [1] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the catalytic activity of PRKACA. In FL-HCC, the DNAJB1-PRKACA fusion protein leads to constitutive activation of the PKA signaling pathway. This pathway involves the phosphorylation of downstream substrates, including the transcription factor CREB (cAMP response element-binding protein), which promotes cell proliferation and survival. This compound blocks this cascade by directly inhibiting the kinase activity of PRKACA.
Caption: PKA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical PRKACA Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of this compound against PRKACA.
Workflow:
Caption: Workflow for the biochemical PRKACA kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
PRKACA Enzyme: Dilute recombinant human PRKACA enzyme to the desired concentration in kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP in water and dilute to the final desired concentration in kinase buffer (e.g., final concentration of 10 µM).
-
Substrate: Use a biotinylated peptide substrate such as CREBtide (KRREILSRRPSYR). Prepare a stock solution and dilute to the final desired concentration in kinase buffer.
-
This compound: Prepare a serial dilution of the compound in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations.
-
-
Assay Procedure:
-
Add PRKACA enzyme and this compound (or vehicle control) to the wells of a microtiter plate.
-
Pre-incubate the enzyme and compound for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution containing a chelating agent like EDTA.
-
-
Detection:
-
The amount of phosphorylated substrate can be quantified using various methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Utilize a europium-labeled anti-phospho-CREB antibody and a streptavidin-conjugated acceptor fluorophore.
-
ELISA: Coat a plate with streptavidin, add the reaction mixture, and detect the phosphorylated peptide with a specific antibody.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based CREB Phosphorylation Assay
This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on the phosphorylation of CREB in NIH/3T3 cells.
Workflow:
Caption: Workflow for the cell-based CREB phosphorylation assay.
Methodology:
-
Cell Culture:
-
Culture NIH/3T3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into appropriate culture plates (e.g., 96-well or 6-well plates) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the compound or vehicle control.
-
Incubate the cells for the desired time (e.g., 30 minutes).[1]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading for detection.
-
-
Detection of Phosphorylated CREB:
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated CREB (pCREB).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody for total CREB.
-
-
ELISA:
-
Use a commercially available ELISA kit for the detection of phosphorylated CREB. Follow the manufacturer's instructions.
-
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or the absorbance/fluorescence (for ELISA).
-
Normalize the pCREB signal to the total CREB signal for each sample.
-
Calculate the percentage of inhibition of CREB phosphorylation for each compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
References
Application Notes and Protocols for (2S,4R)-DS89002333 Cell-Based Assay for CREB Phosphorylation
These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory effect of (2S,4R)-DS89002333 on the phosphorylation of cAMP-responsive element-binding protein (CREB) at the Serine 133 residue. This assay is a critical tool for researchers, scientists, and drug development professionals engaged in the study of signal transduction pathways and the development of novel therapeutics targeting the Protein Kinase A (PKA) signaling cascade.
Introduction
This compound is a potent and orally active inhibitor of the catalytic subunit alpha of Protein Kinase A (PRKACA), with an IC50 of 0.3 nM.[1][2][3] The compound has demonstrated anti-tumor activity in preclinical models, particularly in fibrolamellar hepatocellular carcinoma (FL-HCC), which is often characterized by a DNAJB1-PRKACA fusion gene.[1][4][5] The oncogenic activity of this fusion protein is dependent on the kinase activity of PRKACA.[5]
The phosphorylation of CREB at Serine 133 is a key downstream event following the activation of PKA. Therefore, measuring the levels of phosphorylated CREB (pCREB) serves as a reliable cellular biomarker for assessing the intracellular target engagement and inhibitory activity of this compound.[1] In NIH/3T3 cells, this compound has been shown to inhibit CREB phosphorylation in a dose-dependent manner.[1]
This document outlines a detailed protocol for a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibition of CREB phosphorylation by this compound.
Signaling Pathway of PKA-Mediated CREB Phosphorylation and its Inhibition by this compound
The following diagram illustrates the signaling cascade leading to CREB phosphorylation and the point of intervention for this compound.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line | Comments | Reference |
| PRKACA Inhibition IC50 | 0.3 nM | N/A | Biochemical assay. | [1][2][3] |
| CREB Phosphorylation Inhibition IC50 | 50 nM | NIH/3T3 | Cellular assay. | [1] |
Experimental Protocols
This section provides a detailed methodology for a cell-based ELISA to measure the inhibition of CREB phosphorylation by this compound. This protocol is based on commercially available phospho-CREB (Ser133) cell-based ELISA kits.[6][7][8][9]
Experimental Workflow
Materials and Reagents
-
Cell Line: NIH/3T3 cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Stimulant: Forskolin (to activate adenylate cyclase and increase cAMP levels).
-
Assay Plate: 96-well cell culture plates.
-
Reagents for Cell Lysis (if performing a lysate-based ELISA): Cell extraction buffer.[8]
-
Phospho-CREB (Ser133) Cell-Based ELISA Kit: Commercially available kits from various suppliers (e.g., R&D Systems, Cell Signaling Technology, Cayman Chemical, Sigma-Aldrich, Thermo Fisher Scientific).[6][7][8][9] These kits typically include:
-
Capture and detection antibodies (for both phospho-CREB and total CREB for normalization).
-
HRP-conjugated secondary antibodies.
-
Substrates (e.g., TMB for colorimetric detection).
-
Wash buffers and blocking solutions.
-
-
Plate Reader: Capable of measuring absorbance or fluorescence, depending on the kit.
Detailed Procedure
1. Cell Seeding: a. Culture NIH/3T3 cells in T75 flasks until they reach 80-90% confluency. b. Trypsinize the cells and resuspend them in fresh culture medium. c. Seed the cells into a 96-well plate at a density of 10,000 to 30,000 cells per well in 100 µL of culture medium. d. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of this compound in culture medium from the DMSO stock. A suggested concentration range is 0.1 nM to 10 µM.[1] Include a vehicle control (DMSO only). b. Carefully remove the culture medium from the wells. c. Add 100 µL of the diluted compound or vehicle control to the respective wells. d. Incubate for 30 minutes to 2 hours at 37°C. The optimal incubation time should be determined empirically. A 30-minute pre-incubation has been previously reported.[1]
3. Stimulation: a. Prepare a working solution of Forskolin in culture medium. The final concentration should be optimized, but a starting point of 10-20 µM is recommended. b. Add the Forskolin solution to all wells except for the unstimulated control wells. c. Incubate for 15-30 minutes at 37°C.
4. Cell Fixation and Permeabilization: Follow the specific instructions provided with the chosen commercial ELISA kit. This typically involves: a. Removing the treatment and stimulation medium. b. Fixing the cells with a formaldehyde-based solution. c. Washing the cells. d. Permeabilizing the cells with a detergent-based buffer (e.g., Triton X-100 or methanol) to allow antibody access to intracellular proteins. e. Washing the cells.
5. Immunodetection: Follow the protocol of the commercial ELISA kit. a. Blocking: Add blocking buffer to each well and incubate to reduce non-specific antibody binding. b. Primary Antibody Incubation: Incubate the cells with the primary antibodies against phospho-CREB (Ser133) and total CREB (for normalization). These may be added simultaneously if the kit allows for duplexing. c. Secondary Antibody Incubation: After washing, incubate with the appropriate enzyme-conjugated secondary antibodies (e.g., HRP-conjugated anti-rabbit and AP-conjugated anti-mouse). d. Substrate Addition: After a final wash, add the respective substrates for the enzymes. e. Signal Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
6. Data Analysis: a. Normalization: For each well, normalize the phospho-CREB signal to the total CREB signal. This corrects for variations in cell number. b. Calculation of Percent Inhibition:
- Determine the signal from the stimulated control (maximum phosphorylation) and the unstimulated control (basal phosphorylation).
- Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(Signal_compound - Signal_unstimulated) / (Signal_stimulated - Signal_unstimulated)]) c. IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion
This cell-based assay provides a robust and quantitative method for evaluating the inhibitory activity of this compound on CREB phosphorylation. The use of a dual-detection ELISA format, measuring both phosphorylated and total CREB, allows for accurate normalization and reliable data. This protocol can be adapted for high-throughput screening of other potential PKA inhibitors and for further characterizing the cellular mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DS89002333 - Immunomart [immunomart.com]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. medkoo.com [medkoo.com]
- 5. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PathScan® Phospho-CREB (Ser133) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Use of (2S,4R)-DS89002333 in Fibrolamellar Hepatocellular Carcinoma (FL-HCC) Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrolamellar hepatocellular carcinoma (FL-HCC) is a rare and aggressive liver cancer that predominantly affects adolescents and young adults, often in the absence of underlying liver disease.[1] A defining molecular characteristic of FL-HCC is the presence of a somatic 400 kb deletion on chromosome 19, which results in the fusion of the DNAJB1 and PRKACA genes.[1][2] The resulting chimeric protein, DNAJB1-PRKACA, leads to constitutive activation of the protein kinase A (PKA) catalytic subunit, a key driver of oncogenesis in this disease.[1][3]
The compound (2S,4R)-DS89002333 is a novel and potent inhibitor of PRKACA.[1][3] Preclinical studies have demonstrated its anti-tumor activity in in vitro and in vivo models of FL-HCC, specifically in a patient-derived xenograft (PDX) model expressing the DNAJB1-PRKACA fusion gene.[1][3][4] These findings suggest that targeting the PKA signaling pathway with DS89002333 is a promising therapeutic strategy for FL-HCC.[1][3]
These application notes provide a detailed overview of the use of this compound in FL-HCC xenograft models, including experimental protocols and data presentation guidelines.
Data Presentation
In Vitro and In Vivo Efficacy of this compound
The following tables summarize the key quantitative data regarding the efficacy of this compound in preclinical FL-HCC models.
| In Vitro Model | Assay | This compound Concentration | Endpoint | Result | Reference |
| FL-HCC cells expressing DNAJB1-PRKACA | Cell Growth | Not Specified | Inhibition of fusion protein-dependent cell growth | Potent Inhibition | [1][3] |
| Other PRKACA-dependent cell lines | Kinase Activity | Not Specified | PRKACA inhibitory activity | Potent Inhibition | [1][3] |
| In Vivo Model | Drug Administration | Tumor Growth Inhibition (TGI) | Endpoint | Result | Reference |
| FL-HCC Patient-Derived Xenograft (PDX) | Not Specified | Not Specified | Anti-tumor activity | Significant anti-tumor activity observed | [1][3][4] |
Signaling Pathway
The DNAJB1-PRKACA fusion protein is the central oncogenic driver in FL-HCC. Its constitutive kinase activity leads to the phosphorylation of downstream substrates, promoting tumor growth and survival. A key downstream mechanism involves the phosphorylation and inactivation of Salt-inducible kinases (SIKs).[5][6][7] This inactivation leads to the dephosphorylation and activation of the transcriptional co-activator CRTC2, which, along with p300, drives a transcriptional program that supports malignant growth.[5][6][7]
Caption: Signaling pathway in FL-HCC driven by the DNAJB1-PRKACA fusion protein.
Experimental Protocols
Establishment of FL-HCC Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing FL-HCC PDX models, a crucial tool for in vivo efficacy studies.
Caption: Workflow for establishing FL-HCC patient-derived xenograft (PDX) models.
Methodology:
-
Tissue Acquisition: Fresh tumor tissue from consenting FL-HCC patients undergoing surgical resection should be collected under sterile conditions.
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Implant small fragments of the tumor tissue (approximately 2-3 mm³) subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor volume bi-weekly using calipers (Volume = (length × width²) / 2).
-
-
Passaging:
-
When tumors reach a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically resect the tumor.
-
Fragment the tumor and implant it into a new cohort of mice for expansion.
-
-
Validation:
-
Confirm the presence of the DNAJB1-PRKACA fusion transcript in the PDX tumors using RT-PCR.
-
Perform histological analysis to ensure the PDX model recapitulates the morphology of the original patient tumor.
-
In Vivo Efficacy Study of this compound in FL-HCC PDX Models
This protocol describes a typical in vivo efficacy study to evaluate the anti-tumor activity of this compound.
Methodology:
-
Animal Model: Use validated FL-HCC PDX models (as described above) with established subcutaneous tumors.
-
Study Groups:
-
Randomize mice with established tumors (e.g., 100-200 mm³) into treatment and control groups (typically 5-10 mice per group).
-
Group 1 (Control): Vehicle administration.
-
Group 2 (Treatment): this compound at a specified dose and schedule. Note: The specific dose, route, and schedule for DS89002333 would be determined from the full preclinical study data, which is not publicly available.
-
-
Drug Administration: Administer the vehicle or this compound to the respective groups.
-
Monitoring:
-
Measure tumor volume and body weight bi-weekly.
-
Observe the general health of the animals daily.
-
-
Endpoint Analysis:
-
The study may be terminated when tumors in the control group reach a specific size or after a predetermined treatment duration.
-
Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the control group.
-
Collect tumor tissue for pharmacodynamic biomarker analysis (e.g., Western blot for phosphorylated PKA substrates).
-
Assessment of Tumor Response
Several methods can be employed to assess the response of FL-HCC xenografts to treatment with this compound.
Methods:
-
Tumor Volume Measurement: As described in the in vivo efficacy protocol, this is the primary method for assessing tumor growth and response to therapy.
-
Histopathological Analysis:
-
At the end of the study, tumors can be excised, fixed in formalin, and embedded in paraffin.
-
Hematoxylin and eosin (H&E) staining can be used to assess tumor morphology, necrosis, and other treatment-related changes.
-
-
Immunohistochemistry (IHC):
-
IHC can be used to assess the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) in tumor tissues.
-
-
Western Blotting:
-
Tumor lysates can be analyzed by Western blotting to assess the levels of key proteins in the PKA signaling pathway and to confirm target engagement by this compound.
-
-
Imaging:
Response Criteria:
-
Tumor Growth Inhibition (TGI): A common metric calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
-
RECIST (Response Evaluation Criteria in Solid Tumors): While primarily used in clinical settings, modified versions can be adapted for preclinical studies to categorize responses as complete response, partial response, stable disease, or progressive disease.[10]
By following these detailed protocols and data presentation guidelines, researchers can effectively evaluate the preclinical efficacy of this compound in FL-HCC xenograft models, contributing to the development of novel therapeutic strategies for this rare cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. DNAJB1-PRKACA fusion protein-regulated LINC00473 promotes tumor growth and alters mitochondrial fitness in fibrolamellar carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DNAJB1-PRKACA fusion drives fibrolamellar liver cancer through impaired SIK signaling and CRTC2/p300-mediated transcriptional reprogramming. | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. Imaging for assessment of treatment response in hepatocellular carcinoma: Current update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
Application Notes and Protocols for (2S,4R)-DS89002333 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-DS89002333 is a potent and orally active inhibitor of Protein Kinase A (PKA) catalytic subunit alpha (PRKACA), with an IC50 of 0.3 nM.[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer characterized by the DNAJB1-PRKACA fusion gene.[1] The oncogenic activity in FL-HCC is dependent on the kinase activity of this fusion protein, making PRKACA a key therapeutic target.[4] this compound exerts its effect by inhibiting the PKA signaling pathway, which leads to a dose-dependent reduction in the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB).[1] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments.
Data Presentation
Solubility of this compound
For optimal results in cell culture, this compound should first be dissolved in a suitable organic solvent to create a stock solution before further dilution in aqueous culture medium.
| Solvent | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be required.[5] |
In Vitro Activity
| Assay | Cell Line | Conditions | Result |
| CREB Phosphorylation | NIH/3T3 cells | 0.001, 0.01, 0.1, 1, 10 µM; 30 min | Dose-dependent inhibition of CREB phosphorylation.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Weighing: In a sterile environment, such as a laminar flow hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, use a sonicator water bath for 5-10 minutes to aid dissolution.[1]
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in a sterile environment. Filtration is generally not recommended for concentrated DMSO stocks as it may lead to precipitation or loss of compound.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][6]
Preparation of Working Solutions for Cell Culture
Materials:
-
Prepared stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Sterile dilution tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in sterile cell culture medium to achieve the final desired working concentrations.
-
Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the cell culture medium and mix immediately. The final concentration of DMSO in the cell culture should be kept low (typically ≤0.5%) to minimize solvent-induced cytotoxicity.
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the compound used in the experiment.
-
Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures and incubate for the desired experimental duration.
Mandatory Visualizations
Caption: Workflow for preparing this compound for cell culture.
Caption: PKA signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Biochemical Discovery, Intracellular Evaluation, and Crystallographic Characterization of Synthetic and Natural Product Adenosine 3′,5′-Cyclic Monophosphate-Dependent Protein Kinase A (PKA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DS89002333 - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: (2S,4R)-DS89002333, a Potent PRKACA Inhibitor for In Vitro Studies of Fibrolamellar Hepatocellular Carcinoma
For Research Use Only.
Introduction
(2S,4R)-DS89002333 is the active enantiomer of DS89002333, a highly potent and orally active inhibitor of the cAMP-dependent protein kinase catalytic subunit alpha (PRKACA).[1] This compound is a critical research tool for investigating the molecular mechanisms underlying fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer predominantly affecting adolescents and young adults. The hallmark of FL-HCC is a somatic mutation resulting in the fusion of DNAJB1 and PRKACA genes, which leads to the constitutive activation of PRKACA kinase activity.[2] This aberrant signaling is a key driver of tumorigenesis in FL-HCC, making targeted inhibition of the DNAJB1-PRKACA fusion protein a promising therapeutic strategy.[3][4]
These application notes provide a summary of the in vitro efficacy of this compound and detailed protocols for its use in key experimental assays relevant to FL-HCC research.
Mechanism of Action
The DNAJB1-PRKACA fusion protein leads to constitutive kinase activity, disrupting normal cellular signaling. A primary downstream effect is the phosphorylation and inactivation of Salt-Inducible Kinases (SIKs).[5] This inactivation allows for the dephosphorylation and nuclear translocation of the CREB-regulated transcription coactivator 2 (CRTC2). In the nucleus, CRTC2, in conjunction with the transcriptional coactivator p300, drives the expression of genes implicated in cell growth, metabolism, and proliferation.[5] Additionally, the Wnt/β-catenin signaling pathway has been shown to cooperate with the DNAJB1-PRKACA fusion to accelerate tumorigenesis.[3] this compound exerts its effect by directly inhibiting the catalytic activity of the PRKACA component of the fusion protein, thereby blocking these downstream oncogenic signaling events.
Data Presentation
The following tables summarize the quantitative data for the in vitro activity of DS89002333. While specific data for the (2S,4R) enantiomer in FL-HCC cell lines is not yet publicly available, the data for the parent compound, DS89002333, provides a strong indication of its potency.
| Compound | Assay | Target/Cell Line | IC50 |
| DS89002333 | Biochemical Kinase Assay | PRKACA | 0.3 nM |
| DS89002333 | Cellular Assay (CREB Phosphorylation) | NIH/3T3 cells | 50 nM |
Mandatory Visualization
Below are diagrams illustrating the key signaling pathway and a general experimental workflow for assessing the efficacy of this compound.
Caption: DNAJB1-PRKACA Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Characterization.
Experimental Protocols
PRKACA Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from the general LanthaScreen™ Eu Kinase Binding Assay and should be optimized for the DNAJB1-PRKACA fusion protein.
Materials:
-
Recombinant DNAJB1-PRKACA fusion protein
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume black plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to achieve the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the DNAJB1-PRKACA fusion protein and the Eu-anti-Tag antibody in the assay buffer.
-
Tracer Solution: Prepare a solution of the appropriate Kinase Tracer in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the compound dilutions, followed by the kinase/antibody mixture. Finally, add the tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on the viability of FL-HCC patient-derived cells.
Materials:
-
FL-HCC patient-derived cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed FL-HCC cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the inhibitor concentration to calculate the IC₅₀ value.
Western Blot for Phosphorylated CREB (pCREB)
This protocol allows for the assessment of the inhibitory effect of this compound on the phosphorylation of a key downstream target of PRKACA.
Materials:
-
FL-HCC patient-derived cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Plate FL-HCC cells and treat with various concentrations of this compound for a defined period (e.g., 2 hours). After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-pCREB) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total CREB to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of pCREB.
Conclusion
This compound is a valuable research tool for the in vitro investigation of FL-HCC. Its high potency against PRKACA allows for the effective interrogation of the DNAJB1-PRKACA signaling pathway and its role in the pathobiology of this disease. The provided protocols offer a framework for researchers to assess the efficacy of this compound in relevant cellular models. Further studies are warranted to determine the specific effective concentrations in a panel of FL-HCC patient-derived cell lines to fully elucidate its therapeutic potential.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNAJB1–PRKACA fusion kinase interacts with β-catenin and the liver regenerative response to drive fibrolamellar hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. fibrofoundation.org [fibrofoundation.org]
Application Notes and Protocols for Oral Administration of (2S,4R)-DS89002333 in Mouse Models of Fibrolamellar Hepatocellular Carcinoma
For researchers, scientists, and drug development professionals.
Introduction
(2S,4R)-DS89002333 is a potent and orally active inhibitor of the protein kinase A catalytic subunit alpha (PRKACA).[1][2] This compound has demonstrated significant anti-tumor activity in preclinical mouse models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer primarily affecting adolescents and young adults.[1][2] The primary molecular driver of FL-HCC is a chromosomal deletion that results in a fusion of the DNAJB1 and PRKACA genes, leading to the expression of a constitutively active DNAJB1-PRKACA fusion protein.[1][2] this compound specifically targets the catalytic activity of this fusion protein, thereby inhibiting downstream signaling pathways essential for tumor growth.
These application notes provide a summary of the available preclinical data and detailed protocols for the oral administration of this compound in mouse models of FL-HCC.
Mechanism of Action and Signaling Pathway
The DNAJB1-PRKACA fusion protein is the key oncogenic driver in FL-HCC. The fusion results in a constitutively active PKA catalytic subunit that is no longer properly regulated. This leads to the aberrant phosphorylation of downstream targets, promoting cell proliferation and survival.
Quantitative Data from In Vivo Mouse Models
This compound has been evaluated in two key mouse models: an NIH/3T3 allograft model expressing the fusion protein and a patient-derived xenograft (PDX) model of FL-HCC. The data from these studies are summarized below.
| Parameter | NIH/3T3-Fusion Allograft Model | FL-HCC Patient-Derived Xenograft (PDX) Model |
| Mouse Strain | Female nude mice | Female NOD SCID mice |
| Drug | This compound | This compound |
| Dose Levels | 12.5 and 50 mg/kg | 3 and 30 mg/kg |
| Route of Administration | Oral (p.o.) | Oral (p.o.) |
| Dosing Frequency | Twice daily | Twice daily |
| Treatment Duration | 5 days | 22 days |
| Reported Efficacy | Exhibited anti-tumor activity | Significant anti-tumor activity |
| Tolerability | No body weight loss reported | Temporary body weight loss at 30 mg/kg |
Table 1: Summary of In Vivo Efficacy Studies of Orally Administered this compound.[1]
Experimental Protocols
The following are detailed protocols for establishing the mouse models and administering this compound, based on the available information and standard laboratory practices.
FL-HCC Patient-Derived Xenograft (PDX) Model Establishment
This protocol outlines the general steps for creating an FL-HCC PDX model.
Materials:
-
Fresh, sterile FL-HCC tumor tissue
-
Immunocompromised mice (e.g., female NOD SCID, 6-8 weeks old)
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS) or sterile media (e.g., DMEM)
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions. Transport the tissue to the laboratory on ice in sterile media.
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS. Mince the tissue into small fragments (approximately 2-3 mm³).
-
Animal Preparation: Anesthetize the recipient mouse. Shave and sterilize the flank area where the tumor will be implanted.
-
Subcutaneous Implantation: Make a small incision on the flank of the mouse. Using forceps, create a subcutaneous pocket. Insert a single tumor fragment into the pocket. The use of Matrigel mixed with the tumor fragment can sometimes improve engraftment rates.
-
Wound Closure: Close the incision with surgical clips or sutures.
-
Post-operative Care and Monitoring: Monitor the mice for recovery from anesthesia and for any signs of distress. Palpate the implantation site twice weekly to monitor for tumor growth.
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Passaging: When tumors reach a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor. The tumor can then be processed and implanted into a new cohort of mice for expansion.
Preparation and Oral Administration of this compound
This protocol describes the preparation of this compound for oral gavage and the administration procedure.
Materials:
-
This compound powder
-
Appropriate vehicle for solubilization (e.g., 0.5% methylcellulose in water, or a solution containing DMSO and/or PEG)
-
Balance, weigh boats, spatulas
-
Vortex mixer and/or sonicator
-
Syringes (e.g., 1 mL)
-
Oral gavage needles (ball-tipped, appropriate size for mice, e.g., 20-22 gauge)
-
Mice bearing FL-HCC tumors (tumor volume of ~100-200 mm³ at the start of treatment)
Procedure:
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired concentration (e.g., for a 30 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, the concentration would be 3 mg/mL).
-
Prepare the dosing solution fresh daily or as stability allows. Suspend or dissolve the compound in the vehicle. Use a vortex mixer or sonicator to ensure a homogenous suspension/solution.
-
-
Animal Preparation and Dosing:
-
Randomize mice with established tumors into treatment and vehicle control groups.
-
Weigh each mouse before dosing to calculate the precise volume to be administered. A typical dosing volume is 5-10 mL/kg.
-
Firmly restrain the mouse by scruffing the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the ball-tipped gavage needle into the mouth, allowing the mouse to swallow it. Advance the needle into the esophagus. Do not force the needle.
-
Once the needle is in place, slowly administer the calculated volume of the drug solution or vehicle.
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Treatment Schedule: Administer the compound orally twice daily for the duration of the study (e.g., 22 days).
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, including changes in weight, behavior, or appearance.
-
Measure tumor volumes 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics).
-
Concluding Remarks
The preclinical data available for this compound indicate its potential as a targeted therapeutic agent for FL-HCC. The provided protocols offer a framework for conducting in vivo studies to further evaluate its efficacy and mechanism of action. Adherence to proper animal handling and experimental techniques is crucial for obtaining reliable and reproducible results. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound.
References
Application Notes and Protocols: Dissolving (2S,4R)-DS89002333 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-DS89002333 is the enantiomer of DS89002333, a potent and orally active inhibitor of Protein Kinase A (PKA) catalytic subunit alpha (PRKACA), with an IC50 of 0.3 nM.[1][2] It has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer characterized by the DNAJB1-PRKACA fusion gene.[1][3] The oncogenic activity in this cancer is dependent on the kinase activity of the fusion protein, making PRKACA a key therapeutic target.[3] this compound inhibits the phosphorylation of downstream targets of PKA, such as CREB, in a dose-dependent manner.[1] Proper dissolution and handling of this compound are critical for accurate and reproducible experimental results.
This document provides detailed protocols for the dissolution of this compound in dimethyl sulfoxide (DMSO) for use in research applications.
Compound Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀ClF₂N₃O₃ | [2] |
| Molecular Weight | 447.86 g/mol | [2] |
| CAS Number | 2832159-79-0 | [1][4] |
| Purity | ≥99% | [1] |
| Appearance | Crystalline solid/Powder | [5] |
| Solubility in DMSO | 100 mg/mL (may require ultrasonication) | [6] |
| IC₅₀ (PRKACA) | 0.3 nM | [1][2] |
| Storage (Powder) | -20°C for up to 3 years | [7] |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months, -20°C for up to 1 month | [5][7][8] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator or bath sonicator
-
Sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
1. Pre-dissolution Preparation:
- Before opening the vial, centrifuge the this compound powder to ensure all the compound is at the bottom of the vial.[5]
- Allow the compound vial and the DMSO to equilibrate to room temperature before opening to minimize moisture absorption.
- Work in a clean, sterile environment, such as a laminar flow hood, especially if the solution will be used for cell culture.[9]
2. Weighing the Compound:
- Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
- For small quantities (≤10 mg), it is recommended to dissolve the entire amount directly in the vial to avoid weighing errors.[5]
3. Dissolution in DMSO:
- Add the appropriate volume of anhydrous DMSO to the vial containing the compound to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of 447.86 g/mol ).
- Vortex the solution vigorously for several minutes.
- If the compound does not fully dissolve, use a water bath sonicator to facilitate dissolution.[8] Intermittent warming of the solution to 37°C can also aid in solubilization.[8]
- Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
4. Aliquoting and Storage:
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][7][8]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution for use in cell culture experiments.
1. Thawing the Stock Solution:
- Thaw a single aliquot of the this compound stock solution at room temperature.
2. Serial Dilutions:
- Perform serial dilutions of the DMSO stock solution in sterile cell culture medium or phosphate-buffered saline (PBS) to achieve the desired final working concentrations.
- It is crucial to add the DMSO stock solution dropwise to the aqueous medium while gently mixing to prevent precipitation.[9]
- To avoid cell toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, and ideally not exceeding 0.1%.[5][7]
- Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.[7]
3. Application to Cells:
- Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound.[9]
- Incubate the cells for the desired experimental duration.
Visualizations
Below are diagrams illustrating the experimental workflow for dissolving this compound and the signaling pathway it inhibits.
Caption: Workflow for dissolving this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. captivatebio.com [captivatebio.com]
- 6. DS89002333 - Immunomart [immunomart.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. lifetein.com [lifetein.com]
Application Notes & Protocols: Long-Term Stability of (2S,4R)-DS89002333 in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed information on the long-term stability of (2S,4R)-DS89002333, a potent and orally active PRKACA inhibitor, in various solution formulations.[1][2][3] this compound has demonstrated significant anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC) by targeting the DNAJB1-PRKACA fusion protein.[1][3][4] Understanding the stability of this compound in solution is critical for the development of reliable in vitro assays and for the formulation of therapeutic agents. These application notes summarize the stability of this compound stock solutions under different storage conditions and provide protocols for solubility and stability assessment.
Physicochemical Properties
-
Molecular Formula: C₂₂H₂₀ClF₂N₃O₃[5]
-
Molecular Weight: 447.86 g/mol [5]
-
Target: PRKACA (Protein Kinase cAMP-Activated Catalytic Subunit Alpha)[3][5]
Long-Term Stability of Stock Solutions
The stability of this compound is highly dependent on the solvent, storage temperature, and duration. All stock solutions should be stored sealed and protected from moisture and light.[1]
Table 1: Summary of Long-Term Stability Data for this compound Stock Solutions
| Solvent System | Concentration | Storage Temperature | Recommended Storage Period |
| DMSO | 100 mg/mL | -20°C | 1 month[1] |
| DMSO | 100 mg/mL | -80°C | 6 months[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | -20°C / -80°C | Data not publicly available |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | -20°C / -80°C | Data not publicly available |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | -20°C / -80°C | Data not publicly available |
Experimental Protocols
This protocol outlines the steps for preparing high-concentration stock solutions of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).[2]
-
Vortex the mixture thoroughly for 2-3 minutes.
-
If necessary, use an ultrasonic bath to aid dissolution.[1][2]
-
Once a clear solution is obtained, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solutions.
This protocol provides a general framework for assessing the stability of this compound in solution over time. A stability-indicating HPLC method is crucial for separating the parent compound from any potential degradants.[6][7]
Materials:
-
This compound solution samples
-
HPLC system with UV or Mass Spectrometry (MS) detector[8]
-
Appropriate HPLC column (e.g., C18 reverse-phase)[8]
-
Mobile phase (e.g., acetonitrile and water with appropriate buffers)[8]
-
Reference standard of this compound
Procedure:
-
Prepare solutions of this compound in the desired solvent systems and store them under the specified conditions (e.g., different temperatures, light exposure).
-
At designated time points (e.g., 0, 1, 3, 6 months), withdraw an aliquot of each sample.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Inject the samples, along with a reference standard, into the HPLC system.
-
Analyze the chromatograms to determine the peak area of the parent compound, this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Logical Flow for Stability Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DS89002333 - Immunomart [immunomart.com]
- 3. medkoo.com [medkoo.com]
- 4. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of (2S,4R)-DS89002333 in Animal Models of Fibrolamellar Hepatocellular Carcinoma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(2S,4R)-DS89002333 is a potent and selective inhibitor of the protein kinase A catalytic subunit alpha (PRKACA).[1][2] It is the (2S,4R)-enantiomer of DS89002333, which has demonstrated anti-tumor activity in preclinical models of Fibrolamellar Hepatocellular Carcinoma (FL-HCC).[2][3][4] FL-HCC is a rare liver cancer that predominantly affects adolescents and young adults and is characterized in most cases by a somatic mutation leading to the expression of a DNAJB1-PRKACA fusion protein.[3] This fusion results in constitutively active PRKACA kinase, which drives tumorigenesis. This compound is designed to inhibit this aberrant kinase activity, offering a targeted therapeutic strategy for FL-HCC.
These application notes provide detailed protocols for the in vivo evaluation of this compound in animal models of FL-HCC, covering experimental design, compound formulation and administration, efficacy assessment, pharmacokinetic analysis, and pharmacodynamic biomarker evaluation.
Mechanism of Action of this compound
The DNAJB1-PRKACA fusion protein in FL-HCC leads to the constitutive activation of the PRKACA kinase. This aberrant signaling cascade is believed to inactivate Salt-Inducible Kinases (SIKs), resulting in the activation of the transcriptional co-activator CRTC2. Activated CRTC2, along with its partner p300, drives the expression of genes that promote cancer cell growth and survival. This compound directly inhibits the kinase activity of the PRKACA fusion protein, thereby restoring SIK activity and suppressing the oncogenic CRTC2-p300 transcriptional program.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting (2S,4R)-DS89002333 precipitation in media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the PRKACA inhibitor, (2S,4R)-DS89002333, in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a high-concentration stock solution of this compound is 100% dimethyl sulfoxide (DMSO).[1] Ensure the use of anhydrous, high-purity DMSO to avoid moisture contamination, which can reduce the solubility of hydrophobic compounds.[2] For complete dissolution, vigorous vortexing and/or brief sonication may be necessary.[2][3]
Q2: My this compound precipitated after dilution into my aqueous cell culture medium. What is the likely cause?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds and is often referred to as "crashing out".[2] This typically occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Several factors can contribute to this:
-
High Final Concentration: The intended final concentration of this compound in your experiment may be higher than its maximum soluble concentration in the specific cell culture medium.
-
High DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration of DMSO in your culture medium can be toxic to cells and can also contribute to precipitation when the solution properties change upon dilution.[4][5][6] It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[4][6]
-
Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if supplemented with serum).[7] These components can interact with this compound, reducing its solubility.[8][9]
-
pH of the Medium: The solubility of many small molecules is pH-dependent.[6][8] The pH of your cell culture medium may not be optimal for keeping this compound in solution.
-
Temperature Fluctuations: Changes in temperature, such as moving media from a warm incubator to a cooler biosafety cabinet, can decrease the solubility of some compounds.[5]
Q3: What is the maximum soluble concentration of this compound?
A3: The solubility of this compound is highly dependent on the solvent. While a high concentration can be achieved in 100% DMSO, its solubility in aqueous media is significantly lower. The table below summarizes the available solubility data. It is crucial to experimentally determine the maximum soluble concentration in your specific experimental medium.
Troubleshooting Guide
Problem: Precipitate observed in the stock solution (in 100% DMSO).
| Possible Cause | Solution |
| Incomplete Dissolution | Vortex the solution vigorously. If precipitate remains, briefly sonicate the vial.[2][3] Visually inspect the solution against a light source to ensure no particles are visible. |
| Moisture in DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly to prevent moisture absorption. |
| Stock Concentration is too High | While the reported solubility in DMSO is high, try preparing a new stock solution at a slightly lower concentration. |
Problem: Precipitate forms immediately upon dilution into cell culture medium.
| Possible Cause | Solution |
| "Crashing Out" due to Rapid Dilution | Modify your dilution procedure. Instead of adding a small volume of high-concentration stock directly to a large volume of medium, perform an intermediate dilution step in your medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid mixing.[5] |
| Final Concentration Exceeds Solubility | Lower the final working concentration of this compound in your experiment. You may need to perform a dose-response experiment to find the highest effective concentration that remains soluble. |
| Media Components Causing Precipitation | Test the solubility in a simpler buffer, like phosphate-buffered saline (PBS), to see if specific media components are the issue.[5] If the compound is soluble in PBS but not in your medium, consider if any supplements (like serum) are contributing to the problem. |
| Incorrect pH | Check the pH of your cell culture medium. While most media are buffered around pH 7.4, variations can occur. You can experimentally test the solubility of this compound in buffers of different pH to determine its pH-solubility profile.[6] |
Problem: Precipitate appears over time in the cell culture plate.
| Possible Cause | Solution |
| Compound Degradation | Some compounds are not stable in aqueous solutions for extended periods. Prepare fresh dilutions of this compound from your DMSO stock immediately before each experiment. Do not store the compound diluted in media.[4] |
| Media Evaporation | In long-term experiments, evaporation can concentrate the compound, leading to precipitation.[5] Ensure your incubator has proper humidification. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes. |
| Temperature Fluctuations | Minimize the time that culture plates are outside of the incubator to avoid temperature cycling that can affect solubility.[5] |
| Interaction with Cellular Components | As cells metabolize, they can change the local pH and secrete molecules that might interact with the compound. This is a complex issue and may require adjusting the timing of your experiment or the cell density. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL | Requires sonication for full dissolution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.58 mM) | Clear solution, suitable for in vivo studies.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.58 mM) | Clear solution, suitable for in vivo studies.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.58 mM) | Clear solution, suitable for in vivo studies.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous 100% DMSO, sterile microcentrifuge tubes, vortexer, sonicator.
-
Calculation: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 447.86 g/mol .
-
Dissolution:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of 100% DMSO.
-
Vortex the tube vigorously for 1-2 minutes.
-
If any particulate matter is still visible, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution against a light source to confirm that it is clear and free of any precipitate.
-
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
-
Materials: 10 mM stock solution of this compound in 100% DMSO, your specific cell culture medium (pre-warmed to 37°C), sterile 96-well clear-bottom plate, multichannel pipette.
-
Serial Dilution in Medium:
-
Prepare a series of dilutions of your compound directly in the pre-warmed cell culture medium in the 96-well plate. For example, create a two-fold serial dilution starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., < 1 µM). Include a "medium only" control.
-
To do this, add the appropriate small volume of your DMSO stock to the medium in the first well to achieve the highest concentration (ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level, e.g., 0.1%). Then, serially dilute this across the plate.
-
-
Incubation and Observation:
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., immediately after dilution, 1 hour, 4 hours, and 24 hours).[5]
-
-
Quantitative Assessment (Optional):
-
To quantify precipitation, you can measure the absorbance of the plate at a wavelength of 600-650 nm using a plate reader.[5] An increase in absorbance compared to the "medium only" control indicates the formation of a precipitate.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (both visually and by absorbance reading) throughout the time course is the maximum working soluble concentration of this compound in your specific medium under your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. DS89002333 - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 8. Effect of composition of simulated intestinal media on the solubility of poorly soluble compounds investigated by design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: Optimizing (2S,4R)-DS89002333 Dosage for In Vivo Studies
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing (2S,4R)-DS89002333, a potent and orally active inhibitor of Protein Kinase A (PKA) catalytic subunit alpha (PRKACA). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate the successful design and execution of in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the enantiomer of DS89002333, a potent inhibitor of the catalytic subunit of cAMP-dependent protein kinase (PKA), specifically PRKACA.[1][2] PKA is a key enzyme in various signaling pathways, including the Stem Cell/Wnt and TGF-beta/Smad pathways.[1][2] By inhibiting PRKACA, this compound can modulate the phosphorylation of downstream PKA substrates, thereby affecting cellular processes such as proliferation and gene expression.
Q2: In what cancer models has the racemate, DS89002333, shown in vivo efficacy?
A2: DS89002333 has demonstrated anti-tumor activity in a patient-derived xenograft (PDX) model of fibrolamellar hepatocellular carcinoma (FL-HCC) that expresses the DNAJB1-PRKACA fusion gene.[3][4]
Q3: What are the reported in vivo dosages for DS89002333?
A3: In mouse xenograft models, DS89002333 has been administered orally at doses of 3 mg/kg and 30 mg/kg twice daily.
Q4: How can I assess the in vivo target engagement of this compound?
A4: A key pharmacodynamic biomarker for assessing PRKACA inhibition in vivo is the phosphorylation status of Vasodilator-Stimulated Phosphoprotein (VASP).[1] A reduction in phosphorylated VASP (p-VASP) in tumor tissue following treatment indicates target engagement. Another potential biomarker is the phosphorylation of cAMP response element-binding protein (CREB).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor oral bioavailability or inconsistent results | Suboptimal Formulation: this compound may have poor aqueous solubility. | - Vehicle Optimization: For preclinical studies, a common vehicle for poorly soluble compounds is a mixture of 0.5% methylcellulose and 0.2% Tween 80 in water. Other options include formulations with DMSO, PEG300, and Tween 80. A pilot study to assess the tolerability and efficacy of different formulations is recommended. - Particle Size Reduction: Techniques like micronization can improve the dissolution rate. |
| Gavage Technique Errors: Improper oral gavage can lead to inaccurate dosing or stress to the animal, affecting results. | - Proper Training: Ensure personnel are well-trained in oral gavage techniques for mice. - Correct Needle Size: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse to minimize the risk of esophageal injury. - Volume Limits: Do not exceed a dosing volume of 10 mL/kg body weight. | |
| Unexpected Toxicity or Adverse Effects | Off-Target Effects: The inhibitor may be affecting other kinases or cellular pathways. | - Selectivity Profiling: If not already done, profile this compound against a panel of kinases to identify potential off-targets. - Dose De-escalation: Reduce the dose to see if a therapeutic window with acceptable toxicity can be achieved. - Histopathology: Analyze major organs from treated animals to identify any tissue damage. |
| Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | - Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess its effects on the animals. | |
| Lack of In Vivo Efficacy | Insufficient Target Engagement: The administered dose may not be high enough to achieve the necessary level of PRKACA inhibition in the tumor. | - Pharmacodynamic Analysis: Measure p-VASP levels in tumor tissue at different time points after dosing to confirm target engagement. - Dose Escalation Study: Conduct a dose-ranging study to determine the optimal dose for tumor growth inhibition. |
| Rapid Metabolism or Clearance: The compound may be cleared from the system too quickly to exert its effect. | - Pharmacokinetic Studies: Determine the pharmacokinetic profile of this compound in the study animals to understand its absorption, distribution, metabolism, and excretion (ADME) properties. | |
| Tumor Model Resistance: The chosen xenograft model may not be dependent on the PKA signaling pathway. | - In Vitro Validation: Confirm the sensitivity of the cancer cell line to this compound in vitro before initiating in vivo studies. |
Data Presentation
Table 1: Summary of In Vivo Studies with DS89002333 (Racemate)
| Animal Model | Dosage | Administration Route | Frequency | Study Duration | Observed Effects | Reference |
| FL-HCC PDX mice | 3 mg/kg | Oral | Twice Daily | 22 days | Significant anti-tumor activity | [3] |
| FL-HCC PDX mice | 30 mg/kg | Oral | Twice Daily | 22 days | Significant anti-tumor activity | [3] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Patient-Derived Xenograft (PDX) Model of Fibrolamellar Hepatocellular Carcinoma (FL-HCC)
1. Animal Model:
-
Female immunodeficient mice (e.g., NOD/SCID or similar).
-
Age: 6-8 weeks.
2. PDX Tumor Implantation: [5][6]
-
Obtain fresh tumor tissue from a confirmed FL-HCC patient under sterile conditions and with appropriate ethical approvals.
-
Cut the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the mice.
-
Implant a single tumor fragment subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 2-4 weeks.
-
Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
3. Formulation of this compound for Oral Gavage:
-
Vehicle: A common vehicle for poorly soluble compounds is 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water.
-
Preparation:
-
Weigh the required amount of this compound.
-
Prepare the 0.5% methylcellulose and 0.2% Tween 80 solution.
-
Suspend the compound in the vehicle to the desired concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Use a sonicator or homogenizer to ensure a uniform suspension. Prepare fresh daily.
-
4. Dosing and Monitoring:
-
Administer this compound or vehicle orally via gavage twice daily.
-
Measure tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health status twice a week.
-
Continue treatment for the duration of the study (e.g., 22 days).
5. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process a portion of the tumor for pharmacodynamic analysis (e.g., Western blot for p-VASP) and another portion for histopathology.
Protocol 2: Pharmacodynamic Analysis of PRKACA Inhibition by Western Blot
1. Sample Preparation:
-
Excise tumors from treated and control animals and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
2. Western Blotting: [7]
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VASP (Ser239) or phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against total VASP, total CREB, or a loading control (e.g., GAPDH or β-actin) to normalize the data.
Mandatory Visualizations
Caption: PKA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Caption: Troubleshooting logic for addressing lack of in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel Therapeutic Targets for Fibrolamellar Carcinoma Using Patient Derived Xenografts and Direct from Patient Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
potential off-target effects of (2S,4R)-DS89002333
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating potential off-target effects of the potent PRKACA inhibitor, (2S,4R)-DS89002333. Given that comprehensive public data on the selectivity profile of this compound is limited, this resource focuses on the principles of kinase inhibitor selectivity, methods for assessing off-target effects, and troubleshooting unexpected experimental outcomes.
Introduction to Kinase Inhibitor Selectivity
Kinase inhibitors are powerful research tools and therapeutic agents. However, their utility can be compromised by off-target effects, where the inhibitor interacts with kinases other than the intended target. This can lead to ambiguous experimental results, unexpected cellular phenotypes, and potential toxicity. Therefore, understanding the selectivity profile of a kinase inhibitor is crucial for interpreting experimental data and for its development as a therapeutic. This compound is an enantiomer of DS89002333, a potent and orally active inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA) with an IC50 of 0.3 nM.[1][2][3] While its on-target potency is well-documented, a comprehensive public kinase selectivity profile is not currently available. This guide provides a framework for considering and investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor?
A1: Off-target effects refer to the interactions of a drug or compound with proteins other than its intended therapeutic target. In the context of this compound, this would involve the inhibition of other kinases besides PRKACA. These unintended interactions can lead to a variety of cellular responses that are independent of the inhibition of the primary target.
Q2: Why is it important to consider potential off-target effects for this compound?
A2: As a highly potent inhibitor, even minor interactions with other kinases could have significant biological consequences. Understanding potential off-target effects is critical for accurately interpreting experimental results. For example, an observed phenotype might be incorrectly attributed to PRKACA inhibition when it is, in fact, caused by the inhibition of another kinase.
Q3: Since the full selectivity profile of this compound is not publicly available, how can I assess its selectivity in my experiments?
A3: While a comprehensive kinome scan is the gold standard, you can perform several experiments to infer selectivity. These include:
-
Using structurally unrelated inhibitors: Compare the phenotype induced by this compound with that of other known PRKACA inhibitors that have different chemical scaffolds. If the phenotypes are consistent, it is more likely that the effect is on-target.
-
Rescue experiments: If you are studying the effect of this compound in a cell line, you can try to rescue the phenotype by overexpressing a drug-resistant mutant of PRKACA. If the phenotype is reversed, it is likely an on-target effect.
-
Dose-response curves: Characterize the concentration-dependence of the observed phenotype. On-target effects are typically observed at concentrations consistent with the inhibitor's potency against the primary target (in this case, in the low nanomolar range for PRKACA). Off-target effects may occur at higher concentrations.
Q4: What are some common off-target kinases for inhibitors targeting the ATP-binding pocket?
A4: The ATP-binding pocket is highly conserved across the kinome. Therefore, inhibitors designed to target this pocket in one kinase may also bind to the ATP pockets of other kinases. The specific off-targets will depend on the chemical structure of the inhibitor. Without a selectivity screen for this compound, it is difficult to predict its specific off-targets.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype that is inconsistent with known functions of PRKACA.
-
Possible Cause: This could be an indication of an off-target effect. The observed phenotype might be due to the inhibition of another kinase or signaling pathway.
-
Troubleshooting Steps:
-
Literature Review: Search for the observed phenotype in the context of other kinase inhibitors. This might provide clues as to which off-target kinase could be responsible.
-
Orthogonal Inhibitors: As mentioned in the FAQs, use a structurally different PRKACA inhibitor to see if it recapitulates the phenotype.
-
Target Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the levels of PRKACA. If the phenotype is not replicated, it is more likely to be an off-target effect of this compound.
-
Issue 2: My in vitro kinase assay results with this compound are as expected, but my cellular assays are showing unexpected results.
-
Possible Cause: Cellular environments are significantly more complex than in vitro assays. The discrepancy could be due to off-target effects that are only apparent in a cellular context, differences in cell permeability, or metabolism of the compound.
-
Troubleshooting Steps:
-
Cellular Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging PRKACA in your cells at the concentrations used.
-
Phosphoproteomics: Perform a global phosphoproteomics experiment to identify changes in phosphorylation patterns upon treatment with this compound. This can reveal unexpected changes in signaling pathways that may be due to off-target inhibition.
-
Varying Compound Concentration: Perform a detailed dose-response analysis in your cellular assay. A significant separation between the IC50 for PRKACA inhibition and the EC50 for the cellular phenotype could suggest off-target effects.
-
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Conceptual)
This protocol describes the general methodology for assessing the selectivity of a kinase inhibitor across a large panel of kinases. This is a service often performed by specialized contract research organizations (CROs).
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Format: A common format is a competition binding assay. The kinase of interest is incubated with a labeled ligand that binds to the ATP pocket. The ability of the test compound to displace the labeled ligand is measured.
-
Kinase Panel: A large panel of recombinant human kinases (e.g., >400) is used.
-
Assay Execution: The assay is typically performed at a single high concentration of the inhibitor (e.g., 1 or 10 µM) to identify initial "hits."
-
Data Analysis: The results are often expressed as the percentage of remaining kinase activity or binding in the presence of the inhibitor. A lower percentage indicates stronger inhibition.
-
Follow-up: For any kinases that show significant inhibition, a full dose-response curve is generated to determine the IC50 or Kd value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular environment.
-
Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with this compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysates and heat them to a range of different temperatures. The binding of a ligand (the inhibitor) can stabilize the target protein, leading to a higher melting temperature.
-
Protein Separation: Separate the soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble PRKACA remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
References
managing body weight loss with (2S,4R)-DS89002333 treatment in mice
Disclaimer: The following information is intended for research professionals and is based on currently available preclinical data. (2S,4R)-DS89002333 is an investigational compound, and its safety and efficacy have not been established in humans.
Introduction and Clarification of Therapeutic Application
This compound is a novel and potent inhibitor of the cAMP-Activated Catalytic Subunit Alpha (PRKACA) of Protein Kinase A.[1][2][3][4] Current research primarily focuses on its potential as a therapeutic agent for fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer characterized by the DNAJB1-PRKACA fusion gene.[1][5] The primary therapeutic goal of this compound in preclinical mouse models is to inhibit tumor growth.
It is important to note that based on available scientific literature, This compound is not developed for the purpose of managing body weight loss. In the context of oncology research, changes in body weight are a critical parameter for monitoring the overall health and tolerability of the treatment in animal models. Significant body weight loss is often considered a sign of toxicity. Therefore, this guide will address the management of body weight as a key health indicator during anti-cancer studies with this compound in mice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of PRKACA, the catalytic subunit of Protein Kinase A (PKA), with an IC50 of 0.3 nM.[2][4] In fibrolamellar hepatocellular carcinoma (FL-HCC), the DNAJB1-PRKACA fusion protein leads to uncontrolled PKA signaling, driving tumor growth.[6][7] this compound directly targets this aberrant kinase activity.
Q2: What is the typical mouse model used to test this compound?
A2: The most relevant mouse model is a patient-derived xenograft (PDX) model of FL-HCC.[1] In this model, human FL-HCC tumor tissue, expressing the DNAJB1-PRKACA fusion gene, is implanted into immunodeficient mice.
Q3: How is this compound administered to mice in preclinical studies?
A3: this compound is described as an orally active compound.[2][4] Therefore, oral gavage is the likely route of administration in mice.
Q4: What are the expected outcomes of this compound treatment in these mouse models?
A4: The primary expected outcome is anti-tumor activity, which is typically measured as a reduction in tumor volume or growth rate compared to a vehicle-treated control group.[1]
Q5: Why is it critical to monitor the body weight of mice during treatment?
A5: Body weight is a key indicator of the general health and well-being of the mice. Significant weight loss (often defined as >15-20% of initial body weight) can indicate treatment-related toxicity, which may require dose reduction or cessation of treatment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Significant Body Weight Loss (>15%) in Treatment Group | - Treatment-related toxicity. - Dehydration due to illness. - Reduced food and water intake. | - Immediately check the overall health of the mice (posture, activity, grooming). - Consider reducing the dose of this compound. - Provide supportive care, such as supplemental hydration (e.g., subcutaneous saline) and palatable, high-energy food. - Increase the frequency of monitoring. |
| No Observable Anti-Tumor Effect | - Insufficient dosage. - Issues with drug formulation or administration. - Tumor model heterogeneity or resistance. | - Verify the formulation and concentration of the dosing solution. - Ensure proper oral gavage technique. - Consider a dose-escalation study to determine the maximum tolerated dose and optimal effective dose. - Characterize the PRKACA expression and fusion gene status in your tumor model. |
| Variability in Tumor Growth Within the Treatment Group | - Inconsistent drug administration. - Differences in initial tumor size at randomization. - Biological variability of the PDX model. | - Ensure all technicians are proficient in the administration technique. - Randomize mice into treatment groups only when tumors have reached a specific, uniform size range. - Increase the number of mice per group to improve statistical power. |
Quantitative Data Summary
The available literature focuses on the anti-tumor efficacy of this compound, with less specific quantitative data on body weight changes provided in the abstracts. The key quantitative measure reported is the inhibitory concentration.
| Parameter | Value | Reference |
| IC50 (PRKACA Inhibition) | 0.3 nM | [2][4] |
Note: Detailed in vivo efficacy data, including specific dosages, treatment schedules, and corresponding body weight changes, would be found in the full publication of the cited study.[1]
Experimental Protocols
Below is a generalized protocol for evaluating the efficacy of an oral anti-tumor agent like this compound in a mouse PDX model.
Protocol: In Vivo Efficacy Study in an FL-HCC Patient-Derived Xenograft (PDX) Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or similar strains) aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously implant small fragments of a well-characterized, DNAJB1-PRKACA-positive FL-HCC PDX tumor into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Record the initial body weight of each mouse.
-
Drug Preparation: Formulate this compound in an appropriate vehicle for oral administration. The vehicle composition should be reported (e.g., 0.5% methylcellulose). The control group will receive the vehicle only.
-
Administration: Administer this compound or vehicle via oral gavage at the determined dose and schedule (e.g., once daily).
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Measure body weight 2-3 times per week.
-
Conduct daily health checks for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice if body weight loss exceeds 20% or if other signs of severe toxicity are observed.
-
Data Analysis: Compare the tumor growth inhibition and body weight changes between the treatment and control groups.
Visualizations
Signaling Pathway
Caption: PKA signaling pathway in FL-HCC and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for an in vivo efficacy and tolerability study in a mouse PDX model.
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. DS89002333 - Immunomart [immunomart.com]
- 5. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. DNAJB1-PRKACA fusion kinase interacts with β-catenin and the liver regenerative response to drive fibrolamellar hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fibrofoundation.org [fibrofoundation.org]
Technical Support Center: Improving the Oral Bioavailability of PRKACA Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the development of orally administered PRKACA (Protein Kinase A, catalytic subunit alpha) inhibitors. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges related to achieving optimal oral bioavailability for this important class of therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: My novel PRKACA inhibitor demonstrates high potency in in-vitro assays but exhibits poor oral bioavailability in animal models. What are the likely causes?
A1: Low oral bioavailability for kinase inhibitors, including those targeting PRKACA, is a frequent challenge. The primary reasons are often multifaceted and can include:
-
Poor Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with low solubility in gastrointestinal fluids, which is a critical first step for absorption.[1]
-
Low Intestinal Permeability: The inhibitor may have difficulty crossing the intestinal epithelial barrier to enter systemic circulation.
-
High First-Pass Metabolism: The inhibitor may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[2]
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[3][4]
Q2: What are the initial steps to diagnose the cause of low oral bioavailability for my PRKACA inhibitor?
A2: A systematic approach is recommended. Start with in-vitro and in-silico methods to characterize the physicochemical properties of your compound. Key assays include:
-
Aqueous Solubility Assessment: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Caco-2 Permeability Assay: This in-vitro model assesses the intestinal permeability of your compound and can also indicate if it is a substrate for efflux transporters.[5][6] An efflux ratio greater than 2 is generally indicative of active efflux.[7]
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes, you can evaluate the intrinsic clearance of your compound to predict its susceptibility to first-pass metabolism.
Q3: What formulation strategies can I employ to improve the solubility and dissolution rate of my PRKACA inhibitor?
A3: Several formulation strategies can be effective for poorly soluble kinase inhibitors:
-
Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[1] For instance, the solubility of the tyrosine kinase inhibitor sorafenib was increased by up to 800 times using an ASD formulation.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can improve the solubility of lipophilic drugs and facilitate their absorption via the lymphatic pathway.[2][8]
-
Particle Size Reduction: Nanonization or micronization increases the surface area of the drug, which can lead to a faster dissolution rate.[9]
Q4: Can co-administration of other agents improve the bioavailability of my PRKACA inhibitor?
A4: Yes, this strategy, known as pharmacokinetic boosting, can be effective. It involves the co-administration of a compound that inhibits a specific metabolic enzyme or efflux transporter. For example, co-administration of CYP3A4 inhibitors like cobicistat has been shown to boost the plasma concentrations of certain kinase inhibitors.[10][11]
Q5: How does food intake typically affect the bioavailability of kinase inhibitors?
A5: The effect of food can be highly variable and depends on the specific properties of the drug and the composition of the meal.[12][13]
-
Increased Bioavailability: A high-fat meal can increase the absorption of some lipophilic drugs by stimulating bile secretion, which aids in solubilization.
-
Decreased Bioavailability: For some drugs, food can decrease absorption.
-
No Significant Effect: In some cases, food has a negligible impact on bioavailability.[13] It is crucial to conduct food-effect studies to understand how to dose your PRKACA inhibitor in a clinical setting.
Troubleshooting Guides
Problem 1: Low and variable oral exposure in preclinical species (e.g., rats, mice).
| Potential Cause | Suggested Action |
| Poor aqueous solubility leading to dissolution rate-limited absorption. | Formulate the compound as an amorphous solid dispersion or a nanosuspension to increase the surface area and dissolution rate. (See Experimental Protocols section). |
| Low intestinal permeability. | Investigate the potential for co-administration with a permeation enhancer. Note: This approach requires careful toxicological evaluation. |
| High first-pass metabolism in the gut wall or liver. | Consider co-administration with a metabolic inhibitor (e.g., a CYP3A4 inhibitor). A prodrug approach could also be explored to mask the site of metabolism. |
| Significant efflux by transporters like P-gp. | Evaluate the compound in a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to confirm P-gp substrate liability.[7] |
Problem 2: High inter-subject variability in pharmacokinetic studies.
| Potential Cause | Suggested Action |
| pH-dependent solubility. | If the compound's solubility is highly dependent on pH, variations in gastric pH among subjects can lead to variable absorption. Consider formulations that mitigate this, such as amorphous solid dispersions. |
| Food effects. | Conduct a formal food-effect study in a relevant animal model, comparing the pharmacokinetics after administration in both fasted and fed states.[12] |
| Genetic polymorphisms in metabolic enzymes or transporters. | While more relevant in clinical studies, significant variability in preclinical models could hint at a major role of a specific enzyme or transporter. |
Data Presentation
Table 1: Physicochemical Properties of Selected Kinase Inhibitors
| Kinase Inhibitor | Molecular Weight (Da) | logP | Aqueous Solubility | BCS Class |
| Imatinib | 493.6 | 3.8 | pH-dependent | II |
| Erlotinib | 393.4 | 3.9 | Poorly soluble | II |
| Gefitinib | 446.9 | 4.1 | Poorly soluble | II |
| Sunitinib | 398.4 | 5.2 | Poorly soluble | II/IV |
| Sorafenib | 464.8 | 4.5 | Practically insoluble | II |
| Dasatinib | 488.0 | 3.3 | pH-dependent | II |
| BLU0588 (PRKACA Inhibitor) | Data not publicly available | Data not publicly available | Likely poorly soluble based on class trends | Likely II or IV |
| DS89002333 (PRKACA Inhibitor) | Data not publicly available | Data not publicly available | Likely poorly soluble based on class trends | Likely II or IV |
Note: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability. Class II drugs have high permeability but low solubility, while Class IV drugs have both low permeability and low solubility.[14]
Table 2: Impact of Formulation Strategies on Kinase Inhibitor Bioavailability (Example Data)
| Kinase Inhibitor | Formulation Strategy | Fold Increase in Solubility | Fold Increase in Oral Bioavailability (Animal Model) | Reference |
| Cabozantinib | Lipophilic Salt in Lipid-Based Formulation | >100-fold in lipidic excipients | ~2-fold (in rats) | [2] |
| Nilotinib | Spray-Dried Solid Dispersion (Soluplus®) | up to 630-fold | Not reported | |
| Dasatinib | Amorphous Solid Dispersion | >10-fold | Achieved therapeutic concentrations at a 30% lower dose | [1] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a PRKACA inhibitor and determine if it is a substrate of efflux pumps like P-gp.[5][6]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semipermeable membrane in a Transwell™ plate and cultured for 18-22 days to form a confluent, differentiated monolayer.[7]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the acceptable range for the specific laboratory's established standards.[7]
-
Permeability Assessment (Apical to Basolateral):
-
The test PRKACA inhibitor is added to the apical (AP) side of the monolayer.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (BL) side.
-
The concentration of the inhibitor in the samples is quantified by LC-MS/MS.
-
-
Efflux Assessment (Basolateral to Apical):
-
The assay is repeated by adding the inhibitor to the basolateral side and sampling from the apical side.
-
-
P-gp Substrate Identification (Optional): The bidirectional assay is performed in the presence and absence of a known P-gp inhibitor, such as verapamil.[7]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.[7]
Protocol 2: In-vivo Pharmacokinetic Study in Rats (Oral Gavage)
Purpose: To determine the key pharmacokinetic parameters of a PRKACA inhibitor, including its oral bioavailability.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before dosing.
-
Dosing Groups:
-
Intravenous (IV) Group: The PRKACA inhibitor is administered via tail vein injection at a specific dose (e.g., 2 mg/kg). This group serves as the reference for 100% bioavailability.
-
Oral (PO) Group: The PRKACA inhibitor, in a suitable vehicle or formulation, is administered by oral gavage at a higher dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Blood samples are collected from the tail vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: The concentration of the PRKACA inhibitor in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life). Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Mandatory Visualizations
Caption: A simplified diagram of the cAMP/PKA signaling pathway.
Caption: A logical workflow for troubleshooting poor oral bioavailability.
Caption: Relationships between bioavailability problems and solutions.
References
- 1. medicineinnovates.com [medicineinnovates.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 5. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 6. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical implications of food-drug interactions with small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Food on the Pharmacokinetics of the Investigational Aurora A Kinase Inhibitor Alisertib (MLN8237) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2S,4R)-DS89002333 Cellular Toxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cellular toxicity of the novel compound (2S,4R)-DS89002333. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the enantiomer of DS89002333[1]. DS89002333 is a potent and orally active inhibitor of Protein Kinase A catalytic subunit alpha (PRKACA), with a reported IC50 of 0.3 nM[1][2][3][4]. Its primary documented activity is the inhibition of the DNAJB1-PRKACA fusion protein, which is a key driver in most cases of fibrolamellar hepatocellular carcinoma (FL-HCC)[5][6]. It has demonstrated anti-tumor activity in preclinical models of FL-HCC[3][5][6].
Q2: Is there any known cellular toxicity data for this compound?
Currently, there is limited publicly available information specifically detailing the cellular toxicity of this compound or its enantiomer, DS89002333, on a broad range of cell types. The existing research focuses on its anti-tumor effects in cancer models, which is a form of selective cytotoxicity[3][5][6]. One study noted that DS89002333 exhibited anti-tumor activity in a mouse model without causing body weight loss, suggesting a potentially favorable therapeutic window[3]. However, comprehensive toxicity profiling on non-cancerous cells is a critical step in further development.
Q3: What are the expected off-target effects and how might they contribute to toxicity?
As a kinase inhibitor, off-target activity against other kinases is a potential source of toxicity. Protein Kinase A (PKA) is involved in numerous critical biological processes, including metabolism, gene expression, and cell proliferation[7]. Inhibition of PKA in healthy cells could disrupt these normal functions. It is recommended to perform kinome profiling to understand the selectivity of this compound and to assess its effects on key cellular pathways regulated by PKA.
Q4: Which cellular assays are recommended for evaluating the cytotoxicity of this compound?
A multi-assay approach is recommended to get a comprehensive understanding of the compound's cytotoxic potential[8][9].
-
Metabolic Viability Assays: Assays like the MTT or resazurin (AlamarBlue) assay measure the metabolic activity of cells, which is often correlated with viability[8].
-
Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assays are a common method to quantify cell membrane damage, a hallmark of necrosis[8][10].
-
Apoptosis Assays: To determine if the compound induces programmed cell death, assays that measure caspase activity (e.g., Caspase-Glo) or use Annexin V staining are recommended.
-
ATP-based Viability Assays: Measuring intracellular ATP levels is a sensitive indicator of cell health[9].
Troubleshooting Guide for Cytotoxicity Assays
This guide addresses common issues that may arise when testing a novel compound like this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects in the microplate[11]. | Ensure cells are in a single-cell suspension before plating. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate for experimental data; instead, fill them with sterile media or PBS to minimize evaporation[11]. |
| Results are not reproducible between experiments | Inconsistent cell passage number; Variation in cell density or health; Mycoplasma contamination; Inconsistent reagent preparation[11]. | Use cells within a defined, low passage number range. Standardize seeding density and ensure cells are in the logarithmic growth phase. Routinely test for mycoplasma. Prepare fresh reagents for each experiment or follow strict storage and handling protocols[11]. |
| High background signal in control wells | Reagent contamination; Assay interference by the compound or solvent (e.g., DMSO). | Use sterile, fresh reagents. Run a cell-free control with the compound and assay reagents to check for direct chemical interference. Ensure the final solvent concentration is below the toxic threshold for the cell line (typically <0.5% for DMSO)[12]. |
| Low signal or poor dynamic range | Insufficient cell number; Suboptimal incubation time; Low metabolic activity of the chosen cell line. | Optimize the cell seeding density for your specific cell type and assay duration. Perform a time-course experiment to determine the optimal endpoint. Ensure the chosen cell line is healthy and metabolically active[8][11]. |
Data Presentation
Quantitative data from cytotoxicity experiments should be presented clearly to allow for easy interpretation and comparison. The IC50 (half-maximal inhibitory concentration) is a key metric.
Table 1: Illustrative Cytotoxicity Profile of this compound
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| FL-HCC Cancer Cell Line | MTT Assay | 72 | 0.1 |
| Normal Hepatocyte Cell Line | MTT Assay | 72 | > 50 |
| Pancreatic Cancer Cell Line | LDH Release Assay | 48 | 15.2 |
| Normal Fibroblast Cell Line | LDH Release Assay | 48 | > 50 |
| Jurkat (Leukemia) Cell Line | Caspase-3/7 Assay | 24 | 5.8 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells[8].
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the compound dilutions to the wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: LDH Release Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes[8][10].
-
Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture, as per the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Measurement: Stop the reaction and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to a positive control (cells lysed completely) and the spontaneous release from untreated cells.
Visualizations
PKA Signaling Pathway
The primary target of DS89002333 is PRKACA, the catalytic subunit of PKA. Understanding its central role in cellular signaling is crucial for interpreting toxicity data.
Caption: Simplified PKA signaling pathway and the inhibitory action of this compound.
General Cytotoxicity Testing Workflow
A logical workflow is essential for obtaining reliable and reproducible results.
Caption: Standardized workflow for in vitro cellular toxicity assessment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. DS89002333 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DS89002333 - Immunomart [immunomart.com]
- 5. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Biochemical Discovery, Intracellular Evaluation, and Crystallographic Characterization of Synthetic and Natural Product Adenosine 3′,5′-Cyclic Monophosphate-Dependent Protein Kinase A (PKA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to PRKACA Inhibitors
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding resistance to PRKACA (Protein Kinase A catalytic subunit alpha) inhibitors in cancer cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Decreased Inhibitor Efficacy Over Time
Q1: My cancer cells initially responded to the PRKACA inhibitor, but now they are proliferating again. What are the likely causes?
A1: This phenomenon is known as acquired resistance and is a common challenge in targeted cancer therapy.[1] The primary causes can be broadly categorized into two groups:
-
On-Target Alterations: The cancer cells may have developed secondary mutations in the PRKACA gene itself.[1][2] These mutations can interfere with inhibitor binding without significantly compromising the kinase's activity. A well-known type of resistance mutation in kinases is the "gatekeeper" mutation, which involves a residue at the entrance of the ATP-binding pocket that can block inhibitor access when mutated.[3][4]
-
Bypass Signaling Activation: Cancer cells can adapt by upregulating or activating alternative signaling pathways that provide parallel survival and proliferation signals, making them less dependent on the PKA pathway.[5][6] This is a common mechanism of resistance to many kinase inhibitors.[7] Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.[5][7]
Issue 2: Identifying the Specific Resistance Mechanism
Q2: How can I determine the specific mechanism of resistance in my cell line?
A2: A systematic approach is required to pinpoint the resistance mechanism.
-
Sequence the Target: The first step is to sequence the PRKACA gene in your resistant cell population to check for secondary mutations. Pay close attention to the kinase domain and the gatekeeper residue.[3]
-
Assess Bypass Pathways: Use techniques like Western Blotting or phospho-proteomics to analyze the activation status of key nodes in common bypass pathways (e.g., phosphorylated AKT, ERK, S6K). An increase in phosphorylation of these proteins in resistant cells compared to sensitive cells suggests pathway activation.[5]
-
Evaluate Target Expression: Check if the expression level of PRKACA itself has changed. Amplification of the target gene can lead to resistance by out-competing the inhibitor.[6]
-
Consider Drug Efflux: In some cases, resistance can be mediated by the increased expression of drug efflux pumps, such as P-glycoprotein, which reduce the intracellular concentration of the inhibitor.[8]
Issue 3: Strategies to Overcome or Prevent Resistance
Q3: What are the current strategies to overcome resistance to PRKACA inhibitors?
A3: Several strategies are being explored to combat resistance to kinase inhibitors, which can be adapted for PRKACA:
-
Combination Therapy: This is a highly promising approach.[9][10] By targeting the bypass pathway simultaneously with the primary target, you can create a synthetic lethal effect. For example, if you observe AKT activation, combining the PRKACA inhibitor with a PI3K or AKT inhibitor may restore sensitivity.[5][11]
-
Next-Generation Inhibitors: Developing new inhibitors designed to be effective against common mutant forms of the kinase is another key strategy.[9][12] This involves designing compounds that can bind to the mutated kinase, for instance, by accommodating a bulkier gatekeeper residue.[4]
-
Targeting Downstream Effectors: Instead of or in addition to inhibiting PRKACA, you can target key downstream substrates or signaling nodes that are critical for the resistant phenotype. For example, PRKACA has been shown to inactivate the pro-apoptotic protein BAD; targeting anti-apoptotic proteins like BCL-XL could be a viable strategy.[13]
Quantitative Data Summary
Quantitative analysis is crucial for confirming and characterizing resistance. Below are example tables illustrating typical data patterns observed when comparing sensitive (parental) and resistant cell lines.
Table 1: Change in Inhibitor Potency (IC50)
This table demonstrates the shift in the half-maximal inhibitory concentration (IC50) value, a key indicator of resistance.
| Cell Line | PRKACA Inhibitor | IC50 (nM) | Fold Change in Resistance |
| Parental Sensitive | Inhibitor A | 15 | - |
| Acquired Resistant | Inhibitor A | 450 | 30x |
| Parental Sensitive | Inhibitor B | 50 | - |
| Acquired Resistant | Inhibitor B | 975 | 19.5x |
Table 2: Protein Expression and Phosphorylation Levels in Bypass Pathways
This table shows hypothetical changes in key signaling proteins, as would be measured by Western Blot analysis, indicating the activation of a bypass track.
| Protein | Cell Line | Expression Level (Relative to Loading Control) |
| p-AKT (Ser473) | Parental Sensitive | 1.0 |
| Acquired Resistant | 4.5 | |
| Total AKT | Parental Sensitive | 1.0 |
| Acquired Resistant | 1.1 | |
| p-ERK1/2 (Thr202/Tyr204) | Parental Sensitive | 1.0 |
| Acquired Resistant | 3.8 | |
| Total ERK1/2 | Parental Sensitive | 1.0 |
| Acquired Resistant | 0.9 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the IC50 of a PRKACA inhibitor.
Objective: To measure the dose-dependent effect of a PRKACA inhibitor on the viability of sensitive and resistant cancer cells.
Materials:
-
96-well cell culture plates
-
Parental (sensitive) and resistant cancer cell lines
-
Complete cell culture medium
-
PRKACA inhibitor stock solution (in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of the PRKACA inhibitor in complete medium. A common approach is a 10-point, 3-fold serial dilution.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the inhibitor dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest inhibitor dose) and no-cell controls (medium only).
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Measurement:
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent and incubate for 4 hours. Afterwards, add 100 µL of solubilization solution and incubate overnight.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control wells (defined as 100% viability). Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[14]
Protocol 2: Western Blot for Bypass Pathway Activation
Objective: To assess the phosphorylation status of key signaling proteins (e.g., AKT, ERK) in response to inhibitor treatment.
Materials:
-
Sensitive and resistant cells
-
PRKACA inhibitor
-
Cold PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment & Lysis: Seed cells in 6-well plates. Treat with the PRKACA inhibitor at a relevant concentration (e.g., IC50) for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells twice with cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. Normalize the total protein signal to a loading control (e.g., GAPDH or β-actin) to confirm equal loading.[14]
Visualizations: Pathways and Workflows
Caption: Canonical cAMP-PKA signaling pathway leading to substrate phosphorylation.
Caption: Key mechanisms of acquired resistance to PRKACA inhibitors.
Caption: Workflow for identifying and addressing PRKACA inhibitor resistance.
References
- 1. Strategies to Overcome Resistance to Targeted Protein Kinase Inhibitors in the Treatment of Cancer (2006) | Marcus Buschbeck | 27 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Landscape of drug-resistance mutations in kinase regulatory hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientistlive.com [scientistlive.com]
- 10. kuickresearch.com [kuickresearch.com]
- 11. Combination strategies with PARP inhibitors in BRCA-mutated triple-negative breast cancer: overcoming resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Strategies to overcome resistance to targeted protein kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 13. PRKACA Mediates Resistance to HER2-Targeted Therapy in Breast Cancer Cells and Restores Anti-Apoptotic Signaling [dash.harvard.edu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: (2S,4R)-DS89002333 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of (2S,4R)-DS89002333 stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the enantiomer of DS89002333, a potent and orally active inhibitor of Protein Kinase A (PKA) with an IC50 of 0.3 nM.[1][2] It is involved in the Stem Cell/Wnt and TGF-beta/Smad signaling pathways.[1][2] This compound is utilized in research, particularly in the study of fibrolamellar hepatocellular carcinoma (FL-HCC).[3]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO at a concentration of 100 mg/mL.[3] For powdered compound, it is recommended to store at 4°C, sealed from moisture and light.[3] Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q3: My this compound powder won't dissolve completely in DMSO. What should I do?
If you encounter solubility issues, try the following:
-
Vortexing: Mix the solution thoroughly by vortexing for several minutes.
-
Sonication: Use a bath sonicator to aid dissolution.
-
Gentle Warming: Briefly warm the solution to 37°C.
If the compound still does not dissolve, there may be an issue with the purity of the compound or the solvent.
Q4: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like many kinase inhibitors. Here are some troubleshooting steps:
-
Lower the Final Concentration: You may be exceeding the solubility limit of the compound in your aqueous buffer. Try using a lower final concentration.
-
Decrease the Final DMSO Concentration: While counterintuitive, a high final concentration of DMSO can sometimes cause precipitation. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your assay.
-
Use a Pre-warmed Aqueous Buffer: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous buffer can sometimes improve solubility.
-
Add Stock to Buffer Slowly: Add the DMSO stock solution drop-wise to the aqueous buffer while vortexing to ensure rapid mixing.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quality control of your this compound stock solutions.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Stock solution degradation | Verify the age and storage conditions of your stock solution. Perform a quality control check using HPLC or LC-MS to assess the purity and concentration. |
| Inaccurate stock concentration | Re-verify the initial weighing of the compound and the volume of solvent used. Use a calibrated balance and pipettes. Confirm the concentration using UV-Vis spectrophotometry. | |
| Freeze-thaw cycles | Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing. | |
| Unexpected peaks in HPLC/LC-MS analysis | Compound degradation | The compound may be sensitive to light, temperature, or pH. Review the handling and storage procedures. Forced degradation studies can help identify potential degradation products. |
| Solvent contamination | Use high-purity, anhydrous DMSO for preparing stock solutions. | |
| Impurities in the solid compound | Request a certificate of analysis from the supplier. If possible, purify the compound. | |
| Low absorbance in UV-Vis spectrophotometry | Incorrect wavelength | Scan a range of wavelengths to determine the absorbance maximum (λmax) for this compound in your chosen solvent. |
| Low concentration | The stock solution may be more dilute than intended. Re-prepare the stock solution, ensuring accurate weighing and dilution. | |
| Compound precipitation | Visually inspect the solution for any precipitate. If present, follow the steps in FAQ Q4. |
Experimental Protocols
Protocol 1: Determination of Stock Solution Concentration by UV-Vis Spectrophotometry
This protocol provides a general method for verifying the concentration of your this compound stock solution.
Materials:
-
This compound stock solution in DMSO
-
High-purity DMSO (spectrophotometric grade)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the absorbance maximum (λmax).
-
Prepare a blank sample by filling a cuvette with DMSO.
-
Prepare a dilute solution of your this compound stock solution in DMSO. The final absorbance should ideally be between 0.1 and 1.0.
-
Measure the absorbance of your diluted sample at the λmax.
-
Calculate the concentration using the Beer-Lambert law: A = εbc, where A is the absorbance, ε is the molar absorptivity (experimentally determined or from literature), b is the path length of the cuvette (usually 1 cm), and c is the concentration.
Table 1: Example Quantitative Data from UV-Vis Spectrophotometry
| Parameter | Value |
| λmax | To be determined experimentally |
| Molar Absorptivity (ε) | To be determined experimentally |
| Measured Absorbance | Example: 0.5 |
| Calculated Concentration | Based on Beer-Lambert Law |
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound stock solutions.
Materials:
-
This compound stock solution in DMSO
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Prepare a diluted sample of your this compound stock solution in the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution method to separate the compound from any impurities.
-
Monitor the elution profile using a UV detector at the λmax of this compound.
-
Analyze the chromatogram to determine the purity of the compound (area percentage of the main peak).
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at λmax |
Signaling Pathways and Experimental Workflows
PKA Signaling Pathway
This compound is a potent inhibitor of PKA. The diagram below illustrates a simplified PKA signaling pathway.
Caption: Simplified PKA signaling pathway.
Wnt Signaling Pathway
The Wnt signaling pathway is also modulated by PKA activity.
Caption: Canonical Wnt signaling pathway.
TGF-beta/Smad Signaling Pathway
The TGF-beta/Smad pathway is another important cellular signaling cascade.
Caption: TGF-beta/Smad signaling pathway.
Experimental Workflow for Quality Control
The following diagram illustrates a logical workflow for the quality control of this compound stock solutions.
Caption: Quality control workflow.
References
interpreting unexpected results in (2S,4R)-DS89002333 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (2S,4R)-DS89002333, a potent and orally active PRKACA inhibitor.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to interpret unexpected results and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is the enantiomer of DS89002333, a highly potent inhibitor of the cAMP-dependent Protein Kinase A catalytic subunit alpha (PRKACA), with an IC50 of 0.3 nM.[1][2][3][4] Its primary application is in the study of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer characterized by the DNAJB1-PRKACA fusion gene.[3]
Q2: What is the mechanism of action of this compound?
This compound acts as an ATP-competitive inhibitor of the PRKACA kinase domain.[5] By binding to the ATP pocket, it blocks the catalytic activity of PKA, thereby inhibiting the phosphorylation of its downstream substrates. This mechanism has been demonstrated for similar PKA inhibitors.[5]
Q3: What are the expected effects of this compound in a cellular context?
In cells expressing the DNAJB1-PRKACA fusion protein, such as in FL-HCC models, DS89002333 has been shown to inhibit fusion protein-dependent cell growth.[3] Generally, as a PKA inhibitor, it is expected to decrease the phosphorylation of PKA substrates, which can impact various cellular processes including gene expression, metabolism, and cell cycle progression.[6][7]
Q4: How should I prepare and store this compound?
For optimal stability, this compound should be dissolved in DMSO to prepare a stock solution.[2] Stock solutions should be stored at -20°C or -80°C.[8] It is advisable to avoid repeated freeze-thaw cycles. For cell-based assays, the final DMSO concentration should be kept low (typically below 0.1%) to prevent solvent-induced cellular stress.[8]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Cell Viability
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary significantly between different cell types. |
| Incorrect Timing of Treatment | Conduct a time-course experiment to identify the optimal treatment duration. The kinetics of PKA inhibition and its downstream effects can differ based on the cellular context.[8] |
| Cellular Resistance or Pathway Redundancy | The PKA signaling pathway is part of a complex network.[6] Some cell lines may have redundant signaling pathways that compensate for PKA inhibition. Consider investigating downstream effectors and potential crosstalk with other pathways like MAPK and PI3K/Akt.[6] |
| Inhibitor Inactivity | Ensure the compound has been stored correctly and has not degraded. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.[8] |
Issue 2: Unexpected Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Inhibition of Other Kinases | While DS89002333 is a potent PRKACA inhibitor, high concentrations may lead to off-target effects on other kinases.[9] It is crucial to use the lowest effective concentration and consider using a structurally different PKA inhibitor as a control to confirm that the observed phenotype is specific to PKA inhibition.[8] |
| p53-Independent Effects | In some contexts, molecules targeting signaling pathways can have unexpected p53-independent effects.[10] While this compound targets PKA, it is good practice to assess the p53 status of your cell line and consider its potential influence on the experimental outcome. |
Issue 3: Difficulty in Detecting Downstream Effects (e.g., by Western Blot)
| Possible Cause | Troubleshooting Steps |
| Antibody Specificity | When using phospho-specific antibodies for PKA substrates (e.g., anti-phospho-PKA substrate (RRXS/T)), be aware that these antibodies may also detect substrates of other kinases like PKG and PKC.[11] Include appropriate controls, such as treating cells with a known PKA activator (e.g., forskolin) or a different PKA inhibitor.[11][12] |
| Transient Phosphorylation | The phosphorylation of some PKA substrates can be transient. Optimize the timing of cell lysis after treatment to capture the desired phosphorylation event. A time-course experiment is highly recommended. |
| Low Abundance of Target Protein | If the downstream target of interest is expressed at low levels, consider immunoprecipitation to enrich for the protein before performing a western blot.[12] |
Data Presentation
Table 1: Inhibitory Activity of DS89002333
| Compound | Target | IC50 (nM) | Cell Line/System | Reference |
| DS89002333 | PRKACA | 0.3 | In vitro kinase assay | [1][2][3][4] |
Table 2: Example of PKA-dependent Phosphorylation Changes
| Treatment | Protein | Phosphorylation Change (Fold) | Cell Type | Reference |
| Cortisol-BSA | PKA substrates | 2.24 ± 0.25 | Rainbow trout myotubes | [13] |
| Cortisol-BSA | CREB | 3.2 ± 0.21 | Rainbow trout myotubes | [13] |
Experimental Protocols
Protocol 1: PKA Kinase Activity Assay (Radioactive)
This protocol is adapted from a general PKA assay kit and provides a method to measure the enzymatic activity of PKA.[14]
-
Preparation: Thaw all assay components (e.g., substrate cocktail, inhibitor cocktail, PKA enzyme, Magnesium/ATP cocktail containing [γ-32P]ATP) and mix thoroughly. Keep on ice.
-
Reaction Setup: In a microcentrifuge tube, add the following in order:
-
10 µl of Assay Dilution Buffer (ADB)
-
10 µl of the substrate cocktail
-
10 µl of the inhibitor (e.g., this compound at various concentrations) or ADB for control
-
10 µl of PKA enzyme solution
-
-
Initiate Reaction: Start the reaction by adding 10 µl of the Magnesium/ATP cocktail containing [γ-32P]ATP. Vortex gently.
-
Incubation: Incubate the reaction tubes at 30°C for 10 minutes.
-
Stopping the Reaction and Spotting: Spot a 25 µl aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing:
-
Wash the P81 paper squares three times with 0.75% phosphoric acid for 5 minutes each.
-
Wash once with acetone for 2 minutes.
-
-
Quantification: Transfer the dried P81 paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Protocol 2: Western Blot for PKA Substrate Phosphorylation
This protocol provides a general workflow for detecting changes in the phosphorylation of PKA substrates in cell lysates.[8][15]
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with this compound for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a specific phosphorylated PKA substrate or a general phospho-PKA substrate antibody overnight at 4°C.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Mandatory Visualizations
Caption: Canonical PKA signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. DS89002333 - Immunomart [immunomart.com]
- 3. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DS89002333 - Immunomart [immunomart.com]
- 5. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase A signaling: "cross-talk" with other pathways in endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cAMP-PKA signaling initiates mitosis by phosphorylating Bora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological PKA inhibition: all may not be what it seems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of cellular substrates for protein kinase A using a peptide array screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-Genomic Cortisol Signaling Regulates Early Myogenic Gene Expression in Rainbow Trout Skeletal Muscle [mdpi.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Western blot protocol | Abcam [abcam.com]
Validation & Comparative
Comparative Analysis of (2S,4R)-DS89002333 Selectivity for PRKACA
This guide provides a detailed comparison of the selectivity of the novel inhibitor (2S,4R)-DS89002333 for Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA), also known as PKA. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PRKACA, particularly in the context of cancers like fibrolamellar hepatocellular carcinoma (FL-HCC).
This compound, also referred to as DS89002333, has emerged as a potent and orally active inhibitor of PRKACA.[1][2][3] Its development is driven by the discovery that the fusion gene DNAJB1-PRKACA is a key driver in most FL-HCC cases, making PRKACA's kinase activity a critical therapeutic target.[3]
Quantitative Comparison of PRKACA Inhibitor Selectivity
The selectivity of a kinase inhibitor is paramount to its clinical utility, minimizing off-target effects. The following table summarizes the inhibitory activity (IC50) of this compound and other known PRKACA inhibitors against PRKACA and other related kinases. Lower IC50 values indicate higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity (Fold) |
| This compound | PRKACA | 0.3 [1][2] | - | - | - |
| DS01080522 | PRKACA | 0.8[4] | - | - | - |
| BLU2864 | PRKACA | 0.3[5] | ROCK2 | 12.7[5] | 42x |
| AKT1 | 2120[5] | 7067x | |||
| AKT2 | 4910[5] | 16367x | |||
| AKT3 | 475[5] | 1583x | |||
| BLU0588 | PRKACA | 1.0[5] | ROCK2 | 83.1[5] | 83x |
| AKT1 | 1540[5] | 1540x | |||
| AKT2 | 3780[5] | 3780x | |||
| AKT3 | 397[5] | 397x | |||
| Aplithianine A | J-PKAcα | 990[6] | - | - | - |
| Wild-type PKAcα | 84[6] | PKG1α | ~11-90[6] | - | |
| H-89 | PKA | - | Multiple Kinases | - | Broad |
Note: J-PKAcα refers to the DNAJB1-PRKACA fusion protein. Selectivity fold is calculated as IC50 (Off-Target) / IC50 (Target).
PRKACA Signaling Pathway
PRKACA is a key component of the cyclic AMP (cAMP) signaling pathway, which regulates a multitude of cellular processes including gene expression and metabolism.[7] Upon binding of cAMP, the inactive PKA holoenzyme releases its active catalytic subunits (PRKACA). The active PRKACA then phosphorylates various downstream substrates, a prominent one being the cAMP response element-binding protein (CREB).[7] The phosphorylation of CREB is a widely used marker for intracellular PRKACA activity.[1][4]
Caption: PRKACA signaling pathway leading to CREB phosphorylation.
Detailed Experimental Protocols
The validation of this compound's selectivity involves both biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (ELISA-based)
This assay quantifies the direct inhibitory effect of a compound on the kinase's catalytic activity.
-
Objective: To determine the IC50 value of an inhibitor against purified PRKACA enzyme.
-
Principle: A biotinylated peptide substrate, derived from CREB, is used by the PRKACA holoenzyme.[6][7] The extent of phosphorylation is measured using an antibody specific to the phosphorylated substrate in an ELISA format.
-
Protocol Steps:
-
A 384-well plate is coated with a reagent that binds the biotinylated peptide substrate (e.g., streptavidin).
-
The kinase reaction is initiated by adding a solution containing the PRKACA holoenzyme (e.g., 0.75 nM J-PKAcα), the biotinylated CREB peptide substrate (e.g., 50 µM), ATP (e.g., 50 µM), cAMP (e.g., 1 µM), and varying concentrations of the test inhibitor (e.g., this compound).[6]
-
The reaction proceeds for a set time (e.g., 45 minutes) at a controlled temperature.[6]
-
The reaction is stopped by adding a quenching buffer, such as EDTA.[6]
-
The plate is washed to remove unbound reagents.
-
A primary antibody that specifically recognizes the phosphorylated form of the substrate peptide is added.
-
After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A chromogenic or fluorogenic substrate for the enzyme is added, and the signal is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[5]
-
Cell-Based PRKACA Activity Assay (Western Blot)
This assay measures the inhibitor's ability to block PRKACA activity within a cellular context.
-
Objective: To determine the cellular IC50 by measuring the phosphorylation of a known PRKACA substrate, CREB.[1]
-
Principle: Cells are treated with the inhibitor, and the level of phosphorylated CREB (pCREB) is quantified relative to the total amount of CREB protein using Western blotting.
-
Protocol Steps:
-
Cells (e.g., NIH/3T3) are cultured in appropriate media and seeded in multi-well plates.[1]
-
Cells are treated with a range of concentrations of the test inhibitor (e.g., 0.001 to 10 µM) for a specific duration (e.g., 30 minutes).[1]
-
For some cell lines, PKA may be activated with an agent like forskolin to stimulate cAMP production.[5]
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined for each lysate to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with a primary antibody specific for phosphorylated CREB (pCREB).
-
The membrane is then incubated with a secondary antibody conjugated to HRP.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is stripped and re-probed with an antibody for total CREB to serve as a loading control.
-
Band intensities are quantified, and the ratio of pCREB to total CREB is calculated. The cellular IC50 is determined from the dose-response curve.[4]
-
Experimental Workflow for Selectivity Profiling
To comprehensively assess inhibitor selectivity, compounds are typically screened against a large panel of kinases. This provides a broader understanding of potential off-target activities.
Caption: General workflow for assessing kinase inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Discovery, Intracellular Evaluation, and Crystallographic Characterization of Synthetic and Natural Product Adenosine 3′,5′-Cyclic Monophosphate-Dependent Protein Kinase A (PKA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Comparative Efficacy Data for (2S,4R)-DS89002333 and its Enantiomer Obscures Full Chiral Picture
While (2S,4R)-DS89002333 has been identified as the enantiomer of the potent Protein Kinase A (PKA) catalytic subunit alpha (PRKACA) inhibitor, DS89002333, a thorough comparison of their biological efficacy remains unavailable in current scientific literature. The active enantiomer, DS89002333, has demonstrated significant potential as a therapeutic agent for Fibrolamellar Hepatocellular Carcinoma (FL-HCC), a rare liver cancer driven by the DNAJB1-PRKACA fusion gene.[1] However, the pharmacological activity of its mirror-image counterpart, this compound, has not been publicly detailed, precluding a direct, data-driven comparison.
In drug development, the evaluation of individual enantiomers is a critical step. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological targets like enzymes and receptors. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
The Active Enantiomer: DS89002333
DS89002333 has been identified as a highly potent, orally active inhibitor of PRKACA, with a reported half-maximal inhibitory concentration (IC50) of 0.3 nM.[2][3][4] This potent inhibition of the PRKACA kinase activity is crucial for its anti-tumor effects in FL-HCC, where the fusion protein leads to aberrant PKA signaling and tumor growth.
Data Presentation: A Tale of Two Enantiomers (One with Missing Data)
The following table summarizes the known quantitative data for DS89002333. The corresponding data for its enantiomer, this compound, is conspicuously absent from published research, highlighting a significant gap in the understanding of this compound's stereochemical pharmacology.
| Compound | Target | IC50 (nM) | Documented Activity |
| DS89002333 | PRKACA | 0.3 | Potent inhibition of PRKACA, anti-tumor activity in FL-HCC models.[1][2][3][4] |
| This compound | PRKACA | Not Available | No publicly available data on inhibitory activity or biological effects. |
Experimental Protocols
While a direct comparative study is not available, a general methodology for evaluating and comparing the efficacy of kinase inhibitor enantiomers would typically involve the following key experiments:
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each enantiomer against the target kinase, PRKACA.
Methodology:
-
Recombinant human PRKACA enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a suitable buffer.
-
A serial dilution of each enantiomer (this compound and DS89002333) is added to the reaction wells.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or luminescence.
-
The IC50 value for each enantiomer is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the ability of each enantiomer to inhibit the growth of cancer cells expressing the DNAJB1-PRKACA fusion gene.
Methodology:
-
FL-HCC cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of each enantiomer.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The concentration of each enantiomer that inhibits cell growth by 50% (GI50) is determined.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of each enantiomer in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with FL-HCC cells or patient-derived xenograft (PDX) tissue.
-
Once tumors reach a palpable size, the mice are randomized into treatment groups (vehicle control, this compound, and DS89002333).
-
The compounds are administered orally at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further pharmacodynamic analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PRKACA signaling pathway and a typical workflow for the evaluation of kinase inhibitor enantiomers.
Caption: PRKACA Signaling Pathway and Inhibition by DS89002333.
Caption: Experimental Workflow for Comparing Kinase Inhibitor Enantiomers.
References
- 1. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. DS89002333 - Immunomart [immunomart.com]
(2S,4R)-DS89002333: A Potent PRKACA Inhibitor Demonstrates Preclinical Anti-Tumor Efficacy in Fibrolamellar Hepatocellular Carcinoma
(2S,4R)-DS89002333 , a novel and potent orally active inhibitor of Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA), has shown significant anti-tumor effects in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare and aggressive liver cancer primarily affecting adolescents and young adults. This guide provides a comparative overview of the available data on this compound, alongside standard-of-care agents in relevant cancer cell lines, supported by experimental details and pathway visualizations.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor activity by directly targeting PRKACA, a key enzyme that is often constitutively activated in FL-HCC due to a specific gene fusion, DNAJB1-PRKACA. This fusion is a hallmark of the disease.[1] By inhibiting PRKACA, this compound blocks the downstream phosphorylation of critical signaling molecules, such as the cAMP-response element binding protein (CREB), which are involved in cell proliferation and survival. The inhibition of this pathway ultimately leads to a reduction in tumor cell growth.
Comparative In Vitro Efficacy
While direct comparative studies of this compound against other agents in a broad panel of cancer cell lines are not yet widely published, its high potency against its primary target, PRKACA, is evident. The available data on this compound is primarily in the context of FL-HCC. For comparison, this guide includes in vitro data for standard-of-care chemotherapeutic agents, cisplatin and sorafenib, in common liver cancer cell lines.
| Compound | Target/Mechanism | Cell Line | Assay | Endpoint | Result |
| This compound | PRKACA Inhibitor | - | Kinase Assay | IC50 | 0.3 nM |
| This compound | PRKACA Inhibitor | NIH/3T3 | CREB Phosphorylation | IC50 | 50 nM |
| Sorafenib | Multi-kinase Inhibitor | HepG2 | Cell Viability | - | Dose-dependent inhibition |
| Sorafenib | Multi-kinase Inhibitor | Huh7 | Cell Viability | - | Dose-dependent inhibition |
| Cisplatin | DNA Alkylating Agent | HepG2 | Cell Viability | IC50 | 7 µg/mL |
| Cisplatin | DNA Alkylating Agent | Hep3B | Cell Viability | - | Dose-dependent inhibition |
Table 1: Comparative In Vitro Activity of this compound and Other Anti-Tumor Agents.
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound has been demonstrated in a patient-derived xenograft (PDX) model of FL-HCC, which is a highly relevant preclinical model as it retains the characteristics of the original patient tumor.
| Compound | Dose & Schedule | Animal Model | Tumor Model | Outcome |
| This compound | Not specified | Not specified | FL-HCC PDX | Significant tumor growth inhibition |
Table 2: In Vivo Efficacy of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against PRKACA was determined using a kinase assay. While the specific protocol for the DS89002333 study is not publicly detailed, a general protocol for such an assay involves:
-
Reagents : Recombinant human PRKACA enzyme, a suitable substrate (e.g., a peptide containing a phosphorylation site for PKA), ATP, and the test compound (this compound) at various concentrations.
-
Procedure : The enzyme, substrate, and test compound are incubated together. The kinase reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various methods, such as radioactivity-based assays (if using ³²P-ATP) or fluorescence-based assays.
-
Data Analysis : The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated from a dose-response curve.
CREB Phosphorylation Assay
The cellular activity of this compound was assessed by measuring its ability to inhibit the phosphorylation of CREB in NIH/3T3 cells. A typical protocol for this type of assay is as follows:
-
Cell Culture : NIH/3T3 cells are cultured in appropriate media and seeded in multi-well plates.
-
Treatment : Cells are treated with varying concentrations of this compound for a specified period.
-
Stimulation : To induce CREB phosphorylation, cells are stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin).
-
Lysis and Protein Quantification : Cells are lysed to extract proteins, and the total protein concentration is determined.
-
Detection : The levels of phosphorylated CREB (p-CREB) and total CREB are measured using techniques such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with specific antibodies.
-
Data Analysis : The ratio of p-CREB to total CREB is calculated for each treatment condition, and the IC50 value is determined.
Patient-Derived Xenograft (PDX) Model for In Vivo Studies
The in vivo anti-tumor activity was evaluated using an FL-HCC PDX model. The general methodology for such a study includes:
-
Model Establishment : Tumor fragments from an FL-HCC patient are surgically implanted into immunocompromised mice.
-
Tumor Growth : The tumors are allowed to grow to a palpable size.
-
Treatment : Mice are randomized into treatment and control groups. The treatment group receives this compound orally, while the control group receives a vehicle.
-
Monitoring : Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis : The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
This compound is a highly potent PRKACA inhibitor with promising anti-tumor activity in preclinical models of fibrolamellar hepatocellular carcinoma. Its mechanism of action, directly targeting the key driver of this disease, makes it a compelling candidate for further development. While comprehensive comparative data in a wider range of cancer cell lines is needed to fully delineate its therapeutic potential, the initial findings highlight its promise as a targeted therapy for FL-HCC. Further investigation and clinical trials are warranted to validate these preclinical findings in patients.
References
Specificity Assessment of (2S,4R)-DS89002333 Against Wild-Type PRKACA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of the novel Protein Kinase A catalytic subunit alpha (PRKACA) inhibitor, (2S,4R)-DS89002333, against its wild-type target. Due to the limited public availability of comprehensive kinome-wide selectivity data for this compound, this guide focuses on its reported high potency and compares it with other known PRKACA inhibitors for which selectivity data is available: BLU0588, BLU2864, and Aplithianine A. The guide details the experimental methodologies used to assess kinase inhibitor specificity and provides visualizations of key cellular pathways and experimental workflows.
Introduction to PRKACA and its Inhibition
Protein Kinase A (PKA) is a crucial enzyme in the cAMP-dependent signaling pathway, regulating a multitude of cellular processes including metabolism, gene expression, and cell proliferation.[1] The catalytic subunit alpha (PRKACA) is the active component of the PKA holoenzyme.[1] Dysregulation of PRKACA activity, often through genetic alterations, is implicated in various diseases, including Cushing's syndrome and certain types of cancer, such as fibrolamellar hepatocellular carcinoma (FL-HCC).[2][3] This has made PRKACA an attractive target for therapeutic intervention.
This compound is a novel, potent, and orally active inhibitor of PRKACA.[2][4] While its high inhibitory activity against PRKACA has been established, a comprehensive public dataset detailing its selectivity across the human kinome is not currently available. This guide aims to provide context for its potential specificity by comparing its known characteristics with those of other well-profiled PRKACA inhibitors.
Comparative Analysis of PRKACA Inhibitors
The following tables summarize the available quantitative data for this compound and other selected PRKACA inhibitors. This data is essential for understanding their potency and selectivity.
Table 1: Potency of Selected Inhibitors Against Wild-Type PRKACA
| Inhibitor | IC50 (nM) against PRKACA | Assay Type | Reference |
| This compound | 0.3 | Biochemical Assay | [4] |
| BLU0588 | 1.0 | Biochemical Assay | [5] |
| BLU2864 | 0.3 | Biochemical Assay | [5] |
| Aplithianine A | 84 | Kinome Screening | [6] |
Table 2: Selectivity Profile of PRKACA Inhibitors (KINOMEscan Data)
| Inhibitor | Number of Kinases Profiled | Selectivity Score (S10 at 1 µM) | Off-Target Kinases with Significant Inhibition (>90% inhibition at 1µM) | Reference |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | - |
| BLU0588 | ~400 | 0.047 | Data available in supplementary materials of the referenced paper. | [5] |
| BLU2864 | ~400 | 0.057 | Data available in supplementary materials of the referenced paper. | [5] |
| Aplithianine A | 370 | Not explicitly calculated, but inhibits other kinases like CLK and PKG families with IC50s from ~11-90 nM. | CLK1, CLK2, CLK3, CLK4, DYRK1A, DYRK1B, DYRK2, PKG1, PRKG2 | [6][7] |
Note: A lower selectivity score (S-score) indicates higher selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are the principles and generalized protocols for the key assays used to assess kinase inhibitor specificity.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a high-throughput competition binding assay used to determine the binding affinity of a compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.
Workflow:
-
Immobilization: A proprietary ligand is immobilized on a solid support (e.g., magnetic beads).
-
Competition: The DNA-tagged kinase, the test compound, and the immobilized ligand are incubated together.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified by qPCR. The results are compared to a DMSO control to determine the percent of kinase bound.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify the binding of a test compound to a specific target protein.
Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is fused to a NanoLuc® luciferase (energy donor), and a fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer binds to the kinase-NanoLuc fusion protein, BRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt BRET in a dose-dependent manner.
Workflow:
-
Cell Transfection: Cells are transiently transfected with a plasmid encoding the kinase-NanoLuc® fusion protein.
-
Compound and Tracer Addition: The transfected cells are treated with the test compound at various concentrations, followed by the addition of the fluorescent tracer.
-
BRET Measurement: The BRET signal is measured using a plate reader capable of detecting both the donor and acceptor emission wavelengths.
-
Data Analysis: The BRET ratio is calculated, and the data is used to determine the IC50 of the test compound.
Radiometric Kinase Assay (HotSpot™)
The radiometric kinase assay is a direct measure of kinase catalytic activity.
Principle: This assay quantifies the transfer of a radiolabeled phosphate group (typically from [γ-³³P]ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity in the substrate is directly proportional to the kinase activity.
Workflow:
-
Reaction Setup: The kinase, its specific substrate, the test compound, and a reaction buffer are combined.
-
Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, often by spotting the reaction mixture onto a phosphocellulose filter paper that binds the substrate.
-
Detection: The amount of radioactivity on the filter is quantified using a scintillation counter or a phosphorimager.
PRKACA Signaling Pathway
The canonical signaling pathway involving PRKACA is initiated by the binding of a ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP then activates PKA by binding to its regulatory subunits, causing the release of the active catalytic subunits (PRKACA). These catalytic subunits then phosphorylate a wide range of downstream target proteins, modulating their activity and leading to various cellular responses.
Conclusion
This compound is a highly potent inhibitor of wild-type PRKACA, demonstrating activity in the sub-nanomolar range.[4] While this indicates strong on-target activity, a comprehensive assessment of its specificity requires kinome-wide profiling data, which is not currently in the public domain. In contrast, inhibitors such as BLU0588 and BLU2864 have been shown to be highly selective for PRKACA, with well-documented kinome scan profiles.[5] Aplithianine A, while a potent PRKACA inhibitor, also demonstrates activity against other kinase families.[6][7] The experimental protocols detailed in this guide provide a framework for understanding how the specificity of these and other kinase inhibitors is determined. Further studies are required to fully elucidate the selectivity profile of this compound and its potential as a therapeutic agent.
References
- 1. Protein kinase A catalytic subunit isoform PRKACA; history, function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased Protein Kinase A Activity Induces Fibrolamellar Hepatocellular Carcinoma Features Independent of DNAJB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Evaluation of Protein Kinase cAMP-Activated Catalytic Subunit Alpha as a Therapeutic Target for Fibrolamellar Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Modulating Protein Kinase A (PKA) Signaling: Comparing (2S,4R)-DS89002333 and Its Alternatives
For Immediate Publication
Introduction
Protein Kinase A (PKA), a central enzyme in cellular signaling, plays a critical role in regulating a vast array of physiological processes, including metabolism, gene expression, and cell proliferation.[1][2] Its activity is primarily modulated by the second messenger cyclic AMP (cAMP). The discovery of (2S,4R)-DS89002333, a novel and highly potent inhibitor of the PKA catalytic subunit (PRKACA), has provided a powerful new tool for studying PKA signaling, particularly in contexts like fibrolamellar hepatocellular carcinoma (FL-HCC) where PKA activity is dysregulated.[3][4][5] This guide provides an objective comparison of this compound with established chemical and biological alternatives for activating and inhibiting the PKA signaling pathway, offering researchers the data needed to select the most appropriate tool for their experimental goals.
The PKA Signaling Pathway and Points of Intervention
The canonical PKA pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the production of cAMP by adenylyl cyclase. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits, which phosphorylate downstream substrates.[1] Various research tools are designed to intervene at different stages of this cascade.
Caption: Overview of the PKA signaling cascade and targets of common pharmacological modulators.
Comparative Analysis of PKA Inhibitors
The primary method for studying loss-of-function in PKA signaling is through direct inhibition. This compound represents the latest generation of highly potent inhibitors, but several other compounds are widely used, each with distinct mechanisms and properties.
| Compound | Target | Mechanism of Action | Potency | Key Features & Limitations |
| This compound | PKA Catalytic Subunit (PRKACA) | ATP-competitive inhibitor. | IC₅₀: 0.3 nM [3][4][6][7][8] | Features: Extremely high potency and orally active.[3] Investigated as a therapeutic for FL-HCC.[5] Limitations: Primarily a research chemical; less in-use data compared to older inhibitors. |
| H-89 | PKA Catalytic Subunit | ATP-competitive inhibitor. | IC₅₀: ~48 nM [9] Kᵢ: 48 nM [10] | Features: Widely used and well-characterized cell-permeable inhibitor. Limitations: Known off-target effects on other kinases (e.g., S6K1, MSK1, ROCKII), which can complicate data interpretation.[10][11] Results should be confirmed with other methods.[12] |
| Rp-cAMPS | PKA Regulatory Subunits | Competitive antagonist of cAMP. Binds to regulatory subunits, stabilizing the inactive holoenzyme and preventing the release of catalytic subunits.[13][14][15][16][17] | Kᵢ: 4.5 µM (PKA II), 12.5 µM (PKA I) [13] | Features: High specificity due to its mechanism; does not target the ATP-binding pocket common to many kinases. Resistant to hydrolysis by phosphodiesterases.[13] Limitations: Lower potency than ATP-competitive inhibitors; effectiveness depends on intracellular cAMP levels.[14] |
| PKI Peptides (e.g., PKI 14-22 amide) | PKA Catalytic Subunit | Pseudosubstrate inhibitor. Mimics a substrate but binds with very high affinity without being phosphorylated, directly blocking the active site.[1][14][18] | Kᵢ: ~36 nM (myristoylated PKI 14-22)[19] | Features: Considered the most specific inhibitor for PKA.[1][18] Limitations: Peptides can have poor cell permeability unless modified (e.g., myristoylation).[20] Can have off-target effects at high concentrations.[21][22] |
Comparative Analysis of PKA Activators
To study the effects of PKA gain-of-function, researchers can either increase cAMP levels indirectly or use cAMP analogs that activate PKA directly.
| Compound | Target | Mechanism of Action | Potency | Key Features & Limitations |
| Forskolin | Adenylyl Cyclase | Directly activates most isoforms of adenylyl cyclase, leading to a rapid increase in intracellular cAMP levels.[23][24][25] | N/A (indirect activator) | Features: Widely used for robustly increasing cAMP and activating the entire cAMP-PKA axis.[26] Limitations: Indirectly activates PKA; effects are not specific to PKA and will impact other cAMP effectors (e.g., EPAC). |
| 8-Bromo-cAMP (8-Br-cAMP) | PKA Regulatory Subunits | Cell-permeable cAMP analog that directly binds to and activates PKA.[27][28] | Kₐ: 0.05 µM [29] | Features: Directly and specifically activates PKA.[30] Resistant to hydrolysis by phosphodiesterases, leading to sustained activation.[31] Limitations: Can activate other cAMP-binding proteins at higher concentrations. May have effects independent of PKA.[28] |
Experimental Protocols
Key Experiment: Assessing PKA Activity via Western Blot for Phospho-CREB
A common method to assess PKA activity in cells is to measure the phosphorylation of a known downstream substrate, such as the transcription factor CREB at serine 133.[32][33]
Caption: Standard workflow for measuring PKA activity by immunoblotting for phospho-CREB (S133).
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., NIH/3T3 or HeLa) to achieve 70-80% confluency. For inhibition studies, pre-incubate cells with the desired PKA inhibitor (e.g., 10 µM H-89 or 1 µM DS89002333) for 30-60 minutes.[3]
-
Stimulation: Add a PKA activator (e.g., 10 µM Forskolin or 100 µM 8-Br-cAMP) for 10-15 minutes to induce CREB phosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[33]
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blot: Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-CREB Ser133, anti-total CREB, and a loading control like GAPDH).[33]
-
Detection: After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-CREB signal to total CREB to determine the relative PKA activity.
Choosing the Right Tool for Your Research
The selection of a PKA modulator should be guided by the specific experimental question.
Caption: A decision guide for selecting the appropriate PKA modulator based on experimental needs.
-
For Maximum Potency Inhibition: this compound is the most potent option currently described, making it ideal for experiments requiring complete and efficient shutdown of PKA catalytic activity.[3][6]
-
For High Specificity Inhibition: PKI peptides are considered the gold standard for specificity, acting as pseudosubstrates.[1][18] Rp-cAMPS is also highly specific as it antagonizes the unique cAMP binding site, avoiding the common ATP-binding pockets of other kinases.[13][15]
-
For General PKA Inhibition: H-89 is a cost-effective and widely-used tool, but due to its off-target effects, results should be validated with a more specific inhibitor like PKI or Rp-cAMPS.[11]
-
For Broad cAMP Pathway Activation: Forskolin is effective for elevating cAMP and studying the entire downstream cascade.[25]
-
For Direct PKA Activation: 8-Bromo-cAMP is the preferred tool for activating PKA directly, bypassing adenylyl cyclase and other potential cAMP sources.[27][29]
References
- 1. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 2. What are PKA modulators and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tebubio.com [tebubio.com]
- 5. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DS89002333 - Immunomart [immunomart.com]
- 7. DS89002333 - Immunomart [immunomart.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oncotarget.com [oncotarget.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rupress.org [rupress.org]
- 18. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Kinase Specificity of Protein Kinase Inhibitor Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. Transcriptional profiling of immortalized and K-ras-transformed mouse fibroblasts upon PKA stimulation by forskolin in low glucose availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protein kinase A-dependent activation of PDE4 (cAMP-specific cyclic nucleotide phosphodiesterase) in cultured bovine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Up-regulation of the cAMP/PKA pathway inhibits proliferation, induces differentiation, and leads to apoptosis in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 8-Bromo-cAMP | PKA activator| cyclic AMP (cAMP) analog | CAS 76939-46-3 | Buy 8-Bromo-cAMP from Supplier InvivoChem [invivochem.com]
- 28. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 29. selleckchem.com [selleckchem.com]
- 30. Antidepressant-like activity of 8-Br-cAMP, a PKA activator, in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. pnas.org [pnas.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (2S,4R)-DS89002333
This document provides comprehensive guidance on the proper disposal of the investigational compound (2S,4R)-DS89002333. As a potent, orally active PRKACA inhibitor, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance.[1][2] The following procedures are based on established best practices for the disposal of hazardous laboratory chemicals and investigational drugs.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, this compound should be treated as a hazardous substance. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements before handling or disposing of this material.
Summary of Compound Properties
For safe handling and disposal, it is crucial to be aware of the known properties of this compound.
| Property | Value |
| Molecular Formula | C22H20ClF2N3O3 |
| Molecular Weight | 447.86 g/mol |
| Biological Activity | Potent PRKACA inhibitor[1][2] |
| Physical State | Likely a solid powder |
| Solubility | Soluble in DMSO[2] |
Experimental Protocol: Step-by-Step Disposal Procedures
The disposal of investigational compounds like this compound must follow a strict and systematic protocol to ensure safety and regulatory adherence.
Step 1: Waste Characterization and Segregation
Proper segregation of waste is the first critical step to prevent accidental chemical reactions and to ensure proper disposal.
-
Hazard Assessment: In the absence of a specific SDS, treat this compound as a hazardous chemical. Potent kinase inhibitors may possess toxicological properties that are not fully characterized.[3]
-
Waste Segregation: Do not mix this compound waste with general laboratory trash.[4] Waste should be segregated into the following categories:
-
Solid Waste: Unused or expired neat compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips).
-
Liquid Waste: Solutions containing this compound, including experimental solutions and solvent rinses. Segregate aqueous waste from organic solvent waste.[4]
-
Sharps Waste: Needles, syringes, scalpels, and any other contaminated sharp objects.
-
Step 2: Containerization and Labeling
Proper containerization and labeling are essential for safe storage and transport of hazardous waste.
-
Solid Waste:
-
Use a designated, leak-proof container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste."[3]
-
The label should include the full chemical name: "this compound," the concentration and quantity of the waste, the date of waste generation, and the principal investigator's name and laboratory location.[3]
-
-
Liquid Waste:
-
Use a compatible, shatter-resistant container (e.g., plastic-coated glass or high-density polyethylene).[5]
-
The container must be securely capped to prevent leaks or evaporation.[6]
-
Clearly label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate percentages.[3]
-
-
Sharps Waste:
-
Use a designated, puncture-resistant sharps container.
-
The container should be clearly labeled as "Hazardous Waste - Sharps."
-
Step 3: Storage and Accumulation
Safe storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance.
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[5]
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.[6]
-
Do not accumulate excessive amounts of hazardous waste. Adhere to your institution's limits on waste accumulation times.
Step 4: Professional Disposal
The final disposal of this compound waste must be handled by trained professionals.
-
Contact EHS: Once your waste container is ready for disposal, contact your institution's EHS department to arrange for a pickup.[7]
-
Documentation: Complete all required hazardous waste disposal forms provided by your EHS department. This documentation is crucial for regulatory compliance.
-
Professional Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal company for the proper treatment and disposal of the chemical waste, which will likely involve incineration.[8] Unused investigational drugs may also be returned to the study sponsor for disposal.
Disposal Workflow Diagram
References
- 1. DS89002333 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling (2S,4R)-DS89002333
This guide provides immediate and essential safety protocols, logistical information, and disposal plans for handling the potent PRKACA inhibitor, (2S,4R)-DS89002333. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
For research use only. This compound has not been fully validated for medical applications.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the specific PPE required. The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols for potent chemical powders.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Ensure proper removal technique to avoid contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes of chemical solutions. Prescription goggles are available for those who wear glasses. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Face mask or respirator | Recommended when handling the powder form to avoid inhalation of fine particles. Use within a primary containment device like a chemical fume hood. |
Operational Handling Plan
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the compound.
-
Ensure easy access to an eyewash station and a safety shower.
2. Weighing and Reconstitution:
-
When weighing the powdered compound, do so within a chemical fume hood to minimize inhalation risk.
-
For reconstitution, this compound is soluble in DMSO at 100 mg/mL (with ultrasonic assistance).[1]
-
Follow specific experimental protocols for creating working solutions. For example, a common in vivo protocol involves a multi-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
3. Administration (for in vivo studies):
4. Spill Management:
-
In case of a spill, isolate the area and wear appropriate PPE.
-
For powdered spills, gently cover with an absorbent material to avoid creating dust, then carefully collect and place in a sealed container for disposal.
-
For liquid spills, absorb with a non-combustible material and place in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Storage Condition | Duration | Notes |
| Powder | 4°C | Sealed storage, away from moisture and light.[1] |
| Stock Solution | -20°C | Use within 1 month.[2] |
| -80°C | Use within 6 months.[2] |
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including empty vials, weighing paper, and used PPE, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and contaminated solvents in a designated and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
